PF-07059013
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2435610-93-6 |
|---|---|
Fórmula molecular |
C19H16FN5O2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
6-[(1S)-1-(2-amino-6-fluoroquinolin-3-yl)oxyethyl]-5-pyrazol-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C19H16FN5O2/c1-11(18-15(5-6-17(26)24-18)25-8-2-7-22-25)27-16-10-12-9-13(20)3-4-14(12)23-19(16)21/h2-11H,1H3,(H2,21,23)(H,24,26)/t11-/m0/s1 |
Clave InChI |
CLEFVPILGAPOTG-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |
SMILES canónico |
CC(C1=C(C=CC(=O)N1)N2C=CC=N2)OC3=C(N=C4C=CC(=CC4=C3)F)N |
Origen del producto |
United States |
Foundational & Exploratory
PF-07059013: A Non-Covalent Allosteric Modulator of Hemoglobin for the Treatment of Sickle Cell Disease
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sickle cell disease (SCD) is a debilitating genetic disorder initiated by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape. This morphological change is central to the pathophysiology of SCD, resulting in chronic hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. PF-07059013 is an investigational, orally administered, non-covalent allosteric modulator of hemoglobin designed to directly counteract this primary pathological event. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with hemoglobin, the resultant impact on oxygen affinity, and its effects on the hematological parameters in a preclinical model of sickle cell disease. This document synthesizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.
Core Mechanism of Action
This compound functions as a non-covalent, allosteric modulator of sickle hemoglobin (HbS).[1] Its primary mechanism of action is to stabilize the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[2] By binding to HbS, this compound increases the affinity of hemoglobin for oxygen.[2] This heightened oxygen affinity shifts the oxygen-hemoglobin dissociation curve to the left, meaning that at any given partial pressure of oxygen, a higher percentage of hemoglobin remains saturated with oxygen.
The polymerization of deoxy-HbS is the molecular basis of sickle cell disease.[2][3] This process is highly dependent on the concentration of deoxygenated HbS.[2] By stabilizing the R-state and thereby reducing the concentration of deoxy-HbS, this compound directly inhibits the polymerization of HbS.[2] This inhibition of polymerization prevents the sickling of red blood cells, which in turn is expected to ameliorate the downstream clinical manifestations of SCD, such as hemolytic anemia and vaso-occlusive crises.[2]
Signaling Pathway of this compound Action
Caption: Molecular cascade of this compound action.
Binding Site and Molecular Interactions
Crystallographic studies have revealed that this compound exhibits a ditopic binding mode, with two molecules of the compound binding to one hemoglobin tetramer.[2] The binding sites are located at the interface of the two α-subunits, near the N-terminus.[3] This binding is non-covalent in nature.[3]
The binding of this compound to this site induces a conformational change that stabilizes the R-state of hemoglobin. This allosteric modulation is achieved through a series of hydrogen bonds and other non-covalent interactions with amino acid residues in the binding pocket.[3] Specifically, interactions have been noted with residues such as Asn78 and Arg141.[3] Additionally, non-classical hydrogen bonds have been observed between the aryl C-H of the compound and the carbonyl oxygen of αLeu2, and between the N-linked pyrazole C-H and the carbonyl oxygen of αVal73.[3]
This compound Binding Site on Hemoglobin
Caption: this compound non-covalent interactions at the α-subunit interface.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been evaluated in the Townes mouse model of sickle cell disease.[2] Oral administration of this compound at a dose of 200 mg/kg twice daily for 15 days resulted in significant improvements in key hematological and disease-relevant parameters.[2]
| Parameter | Vehicle | This compound | % Change |
| Hemoglobin Oxygen Affinity | |||
| p50 (mmHg) | - | - | ↓ 53.7% (±21.2%) |
| p20 (mmHg) | - | - | ↓ 84.4% (±2.6%) |
| Red Blood Cell Health | |||
| Sickling (%) | - | - | ↓ 37.8% (±9%) |
| Hematological Parameters | |||
| Hemoglobin (g/dL) | - | - | ↑ 42.4% (±4.2%) |
| Hematocrit (%) | - | - | ↑ 30.9% (±0.7%) |
| Red Blood Cell Count | - | - | ↑ 39.2% (±9.3%) |
| Reticulocytes (%) | - | - | ↓ 54.7% (±2.4%) |
Table 1: Summary of Preclinical Efficacy Data for this compound in Townes SCD Mice. [2]
Experimental Protocols
In Vivo Efficacy in Townes Mouse Model of Sickle Cell Disease
Objective: To evaluate the effect of this compound on hematological parameters and red blood cell sickling in a mouse model of SCD.
Methodology:
-
Animal Model: Townes SCD model mice (SS genotype) were used.[2]
-
Dosing: this compound was administered orally via gavage twice daily at a dose of 200 mg/kg for 15 consecutive days. A vehicle control group was also included.[2]
-
Sample Collection: At the end of the 15-day treatment period, blood samples were collected from the mice for analysis.
-
Hematological Analysis: Complete blood counts, including hemoglobin, hematocrit, red blood cell count, and reticulocyte count, were determined using an automated hematology analyzer.
-
Hemoglobin Oxygen Affinity: The partial pressure of oxygen at which hemoglobin is 50% (p50) and 20% (p20) saturated was measured from whole blood using a Hemox Analyzer.[2]
-
Red Blood Cell Sickling Assay:
-
Whole blood was subjected to stringent hypoxic conditions.
-
The morphology of the red blood cells was assessed by microscopy.
-
The percentage of sickled cells was quantified.[2]
-
In Vitro Hemoglobin Oxygen Affinity Assay
Objective: To determine the effect of this compound on the oxygen affinity of purified hemoglobin.
Methodology:
-
Hemoglobin Preparation: Purified human hemoglobin S is used.
-
Compound Incubation: A solution of purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control.
-
Oxygen Equilibrium Curve Generation:
-
The hemoglobin-compound mixture is introduced into a Hemox Analyzer.
-
The sample is first fully oxygenated (saturated with O₂) and then deoxygenated with a continuous flow of nitrogen (N₂).
-
The instrument continuously measures the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (% sat) to generate an oxygen equilibrium curve.
-
-
Data Analysis: The p50 value (the pO₂ at which hemoglobin is 50% saturated) is calculated from the oxygen equilibrium curve. A decrease in p50 indicates an increase in oxygen affinity.
Experimental Workflow
References
A Technical Guide to Noncovalent Modulators of Hemoglobin S Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, experimental evaluation, and clinical data related to noncovalent modulators of hemoglobin S (HbS) polymerization, a critical therapeutic strategy for sickle cell disease (SCD).
Introduction to Sickle Cell Disease and Hemoglobin S Polymerization
Sickle cell disease is a genetic blood disorder characterized by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as hemoglobin S. Under deoxygenated conditions, HbS molecules polymerize into rigid, fibrous structures. This polymerization is the central pathogenic event in SCD, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. These deformed cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive end-organ damage.
Noncovalent modulators of HbS polymerization represent a promising class of therapeutics that directly target this underlying cause of SCD. Unlike covalent modifiers, these agents bind reversibly to hemoglobin, offering a potentially safer and more controlled therapeutic approach. This guide will focus on the mechanism, preclinical and clinical data, and experimental evaluation of key noncovalent HbS polymerization inhibitors.
Mechanism of Action of Noncovalent HbS Polymerization Modulators
The primary mechanism of action of the leading noncovalent HbS polymerization modulators is to stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its affinity for oxygen. By favoring the R-state, these molecules allosterically inhibit the conformational changes that lead to the polymerization of deoxygenated HbS (T-state). This stabilization effectively reduces the concentration of polymerization-prone deoxy-HbS, thus delaying or preventing the formation of HbS polymers and subsequent RBC sickling.
Key Noncovalent Modulators of HbS Polymerization
Voxelotor (GBT440)
Voxelotor (Oxbryta®) is a first-in-class, orally bioavailable small molecule that noncovalently and reversibly binds to the N-terminal valine of the α-globin chain of hemoglobin. This binding stabilizes the R-state of HbS, increasing its oxygen affinity and inhibiting polymerization.[1][2]
The pivotal Phase 3 HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study evaluated the efficacy and safety of Voxelotor in patients with SCD.[3][4][5][6]
Table 1: Key Efficacy Outcomes of the HOPE Study at 24 and 72 Weeks
| Outcome | Voxelotor 1500 mg | Voxelotor 900 mg | Placebo |
| Hemoglobin Response (>1 g/dL increase from baseline) at Week 24 | 51% | 33% | 7% |
| Mean Change in Hemoglobin from Baseline at Week 72 (g/dL) | 1.0 | 0.5 | 0.0 |
| Annualized Incidence of Vaso-Occlusive Crises | 2.77 | 2.76 | 3.19 |
| Reduction in Indirect Bilirubin at Week 24 | Significant | - | - |
| Reduction in Reticulocyte Percentage at Week 24 | Significant | - | - |
Data compiled from multiple sources reporting on the HOPE trial.[3][4][7]
GBT021601 (Osivelotor)
GBT021601 is a next-generation HbS polymerization inhibitor with a similar mechanism of action to Voxelotor but with improved pharmacokinetic properties, potentially allowing for greater efficacy at lower doses.[8][9]
Phase 1/2 studies have shown promising results for GBT021601.
Table 2: Preliminary Efficacy Data for GBT021601 in Patients with SCD
| Outcome | GBT021601 (100 mg daily) |
| Mean Hemoglobin Occupancy | >30% |
| Mean Increase in Hemoglobin | 2.3 g/dL |
| Maximum Increase in Hemoglobin | 3.1 g/dL |
Data from a Phase 1 study in six adult SCD patients.[10][11]
PF-07059013
This compound is another novel, orally bioavailable, noncovalent modulator of HbS. Preclinical studies in the Townes mouse model of SCD have demonstrated its potential to improve hematologic parameters and reduce sickling.[3][12][13][14]
Table 3: Preclinical Efficacy of this compound in Townes SCD Mice
| Outcome | This compound (200 mg/kg twice daily for 15 days) | Vehicle Control |
| Reduction in RBC Sickling | 37.8% (±9.0%) | - |
| Increase in Hemoglobin | 42.4% (±4.2%) | - |
| Increase in Hematocrit | 30.9% (±0.7%) | - |
| Increase in Red Blood Cell Count | 39.2% (±9.3%) | - |
| Decrease in Reticulocytes | 54.7% (±2.4%) | - |
| Decrease in p50 | 53.7% (±21.2%) | - |
Data from preclinical studies in a mouse model of sickle cell disease.[1][15][16]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of noncovalent HbS polymerization modulators.
Hemoglobin S Polymerization Assay (Temperature-Jump Method)
This assay measures the delay time to the onset of HbS polymerization.
Methodology:
-
Preparation of HbS Solution: Purified HbS is prepared at a concentration of approximately 50 µM in a high-phosphate buffer (e.g., 1.8 M potassium phosphate, pH 7.4) to act as a crowding agent.[13][17]
-
Incubation with Test Compound: The HbS solution is incubated with the test compound or vehicle control for 1 hour at 37°C.
-
Deoxygenation: The solution is deoxygenated in a hypoxic chamber (e.g., 99.5% N₂ / 0.5% O₂) for 90 minutes at 4°C.[13]
-
Initiation of Polymerization: Polymerization is initiated by rapidly increasing the temperature from 4°C to 37°C.[17][18]
-
Monitoring Polymerization: The increase in turbidity or light scattering due to polymer formation is monitored over time using a spectrophotometer.
-
Data Analysis: The delay time is defined as the time from the temperature jump to the point of a significant increase in light scattering.
Hemoglobin-Oxygen Affinity Assay (p50 Determination)
This assay determines the partial pressure of oxygen at which hemoglobin is 50% saturated (p50), a measure of oxygen affinity.
Methodology:
-
Sample Preparation: Whole blood or a purified hemoglobin solution is used. For whole blood, it is often hemolyzed to release the hemoglobin.
-
Equilibration: The sample is placed in a tonometer and equilibrated with gas mixtures of known oxygen concentrations.[4]
-
Measurement: The oxygen saturation of the hemoglobin is measured spectrophotometrically at various oxygen partial pressures.[18][19]
-
Data Plotting: The percent oxygen saturation is plotted against the partial pressure of oxygen to generate an oxygen-hemoglobin dissociation curve.
-
p50 Calculation: The p50 value is determined from the curve as the oxygen partial pressure at 50% hemoglobin saturation.[5][20][21]
Red Blood Cell Sickling Assay
This assay quantifies the extent of RBC sickling under hypoxic conditions.
Methodology:
-
Blood Sample Preparation: Whole blood from SCD patients is diluted (e.g., 1:1000) in a suitable buffer.[2]
-
Incubation with Test Compound: The diluted blood is incubated with the test compound or vehicle control.
-
Induction of Sickling: Sickling is induced by exposing the samples to a hypoxic environment (e.g., 4% oxygen) for a defined period (e.g., 1 hour) at 37°C.[2]
-
Cell Fixation: The RBCs are fixed with a reagent like glutaraldehyde to preserve their morphology.
-
Imaging and Analysis: The morphology of the RBCs is assessed using microscopy and image analysis software to quantify the percentage of sickled cells.[2]
Logical Framework for Therapeutic Intervention
The development and evaluation of a noncovalent HbS polymerization modulator follows a logical progression from preclinical assessment to clinical validation.
Conclusion
Noncovalent modulators of HbS polymerization represent a significant advancement in the treatment of sickle cell disease by directly targeting the root cause of the pathology. Voxelotor has demonstrated clinical benefit and paved the way for next-generation inhibitors like GBT021601 and this compound. The continued development and refinement of these therapies, guided by robust preclinical and clinical evaluation using the methodologies outlined in this guide, hold the promise of further improving the lives of individuals living with SCD.
References
- 1. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) DOI:10.1039/D5LC00264H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple method to calculate P50 from a single blood sample | Semantic Scholar [semanticscholar.org]
- 6. Promising role of voxelotor in managing sickle cell disease in children: a narrative review [e-cep.org]
- 7. dovepress.com [dovepress.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. GBT Presents Positive Results from Phase 1 Study of GBT021601 in Patients with Sickle Cell Disease and Healthy Volunteers at ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
- 11. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 15. functionalfluidics.com [functionalfluidics.com]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of sickle hemoglobin polymerization. I. Studies using temperature-jump and laser photolysis techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pfizerclinicaltrials.com [pfizerclinicaltrials.com]
- 19. What is <em>p</em>50 [acutecaretesting.org]
- 20. mayocliniclabs.com [mayocliniclabs.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of PF-07059013 to Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07059013 is a novel, orally active, non-covalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of sickle cell disease (SCD).[1][2] SCD is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle shape. This results in a cascade of debilitating and life-threatening complications, including vaso-occlusive crises, hemolytic anemia, and organ damage. This compound directly targets the underlying pathophysiology of SCD by binding to hemoglobin and stabilizing its oxygenated state, thereby increasing its affinity for oxygen and inhibiting the polymerization of deoxygenated HbS.[1][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to hemoglobin, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action and Binding Characteristics
This compound is a non-covalent modulator that binds to hemoglobin with nanomolar affinity.[1][2] Its mechanism of action involves stabilizing the relaxed (R) state of hemoglobin, which has a higher affinity for oxygen. By preferentially binding to the oxygenated conformation of hemoglobin, this compound allosterically shifts the equilibrium towards the R state, even at lower oxygen tensions. This increased oxygen affinity of hemoglobin directly counteracts the primary molecular event in SCD—the polymerization of deoxygenated HbS.
Quantitative Binding Affinity Data
The binding affinity of this compound and related precursor compounds to hemoglobin has been determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). While the precise Kd value for this compound is stated to be in the nanomolar range, specific values from the primary literature's supplementary data are pending public release. For context, a key precursor compound in the development of this compound, eutomer 4, exhibited a dissociation constant (Kd) of 3.56 μM as determined by an HbS binding assay.[4]
Table 1: Binding Affinity of Precursor Compound to Sickle Hemoglobin (HbS)
| Compound | Assay Method | Dissociation Constant (Kd) | Reference |
| Eutomer 4 | HbS Binding Assay | 3.56 μM | [4] |
In Vivo Efficacy in a Sickle Cell Disease Mouse Model
The potent binding affinity of this compound translates to significant efficacy in a preclinical mouse model of sickle cell disease. Oral administration of this compound demonstrated robust improvements in key hematological parameters and a reduction in red blood cell sickling.
Table 2: In Vivo Effects of this compound in a Townes SCD Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Red Blood Cell (RBC) Sickling | This compound | 37.8% (±9.0%) reduction vs. vehicle | [1] |
| Hemoglobin (Hb) Occupancy | This compound | >40% | [3] |
| Hemoglobin (Hb) Level | This compound | 42.4% (±4.2%) increase vs. vehicle | [3] |
| Hematocrit | This compound | 30.9% (±0.7%) increase vs. vehicle | [3] |
| Red Blood Cell (RBC) Count | This compound | 39.2% (±9.3%) increase vs. vehicle | [3] |
| Reticulocytes | This compound | 54.7% (±2.4%) decrease vs. vehicle | [3] |
| p50 (Oxygen tension at 50% Hb saturation) | This compound | 53.7% (±21.2%) decrease vs. vehicle | [3] |
Experimental Protocols
The determination of the binding affinity of this compound to hemoglobin relies on sophisticated biophysical techniques. The following are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.
Objective: To determine the dissociation constant (Kd) of this compound binding to hemoglobin.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Hemoglobin (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Activation reagents (e.g., 0.4 M EDC and 0.1 M NHS)
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)
Protocol:
-
Sensor Chip Preparation: The CM5 sensor chip is activated using a mixture of EDC and NHS to create reactive succinimide esters on the dextran matrix.
-
Ligand Immobilization: A solution of hemoglobin in the immobilization buffer is injected over the activated sensor surface. The primary amine groups on the hemoglobin covalently couple to the succinimide esters.
-
Blocking: Any remaining reactive sites on the sensor surface are blocked by injecting the blocking solution. A reference flow cell is typically prepared in parallel with no immobilized ligand to allow for background signal subtraction.
-
Analyte Binding: A series of concentrations of this compound in running buffer are injected over both the ligand and reference flow cells. The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting binding curves are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Surface Plasmon Resonance (SPR) Experimental Workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-hemoglobin interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Hemoglobin solution in a well-defined buffer
-
This compound solution in the identical buffer
-
Degassing apparatus
Protocol:
-
Sample Preparation: Both the hemoglobin and this compound solutions are prepared in the exact same buffer to minimize heats of dilution. The samples are thoroughly degassed immediately before the experiment to prevent bubble formation in the calorimeter cell.
-
Instrument Setup: The sample cell is filled with the hemoglobin solution, and the injection syringe is loaded with the this compound solution. The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing hemoglobin. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change for that injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to hemoglobin. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Signaling Pathways and Logical Relationships
The therapeutic effect of this compound is a direct consequence of its binding to hemoglobin and does not involve complex intracellular signaling cascades. The logical relationship from drug administration to therapeutic outcome is a linear pathway.
Logical Pathway of this compound's Therapeutic Action.
Conclusion
This compound is a potent, non-covalent modulator of hemoglobin with a well-defined mechanism of action. Its nanomolar binding affinity to hemoglobin, leading to the stabilization of the oxygenated state, directly addresses the root cause of sickle cell disease. The robust in vivo efficacy observed in preclinical models, characterized by a significant reduction in red blood cell sickling and improvement in hematological parameters, underscores the therapeutic potential of this molecule. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other next-generation hemoglobin modulators.
References
The Discovery and Development of PF-07059013: A Novel Noncovalent Modulator of Hemoglobin for Sickle Cell Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Sickle Cell Disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the polymerization of deoxygenated sickle hemoglobin (HbS) and subsequent red blood cell (RBC) sickling. This pathological process drives the clinical manifestations of SCD, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. PF-07059013 is a clinical-stage, orally bioavailable small molecule that acts as a noncovalent modulator of hemoglobin. By binding to hemoglobin, this compound stabilizes the oxygenated state of HbS, thereby increasing its oxygen affinity and delaying the polymerization of deoxygenated HbS. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
Sickle Cell Disease affects millions worldwide, with a significant unmet medical need for therapies that target the root cause of the disease. The polymerization of deoxygenated HbS is the central pathological event in SCD.[1] Therapeutic strategies aimed at inhibiting this polymerization process hold the promise of modifying the disease course and alleviating its severe clinical consequences. This compound emerged from a focused drug discovery effort to identify a potent, noncovalent modulator of hemoglobin that could be administered orally to prevent RBC sickling.[2]
Discovery of this compound
The identification of this compound was the result of a systematic discovery process that began with a large-scale in silico screening campaign.
Virtual Screening
The initial hit compound was discovered through a virtual screen of Pfizer's compound library against the known α-chain binding pocket of hemoglobin.[3] This computational approach allowed for the rapid evaluation of a vast chemical space to identify molecules with the potential to bind to the target protein.
Hit Identification and Optimization
Following the virtual screen, promising candidates were subjected to a battery of biophysical and biochemical assays to confirm their binding to HbS and to elucidate their mechanism of action. Affinity selection mass spectrometry (AS-MS) was a key technique used to identify compounds that directly interacted with hemoglobin.[3] Nuclear Magnetic Resonance (NMR) spectroscopy was also employed to study the binding interaction between the compounds and hemoglobin.[4][5][6]
Lead optimization efforts focused on improving the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of this compound as a clinical candidate.[2]
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to hemoglobin and stabilizing its high-oxygen-affinity, or R-state, conformation.
Allosteric Modulation of Hemoglobin
By binding to hemoglobin, this compound allosterically increases the affinity of hemoglobin for oxygen.[2] This is a critical mechanistic feature, as increasing the proportion of oxygenated HbS effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.
Inhibition of HbS Polymerization and RBC Sickling
The stabilization of the R-state by this compound directly translates to a delay in the polymerization of deoxygenated HbS. This, in turn, prevents the characteristic sickling of red blood cells under hypoxic conditions.[2]
References
- 1. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The use of NMR spectroscopy in studies of ion binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19 F-NMR studies of oxygen binding to hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon-13 NMR studies of 13CO binding to human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-07059013: A Non-Covalent Hemoglobin Modulator as a Potential Therapeutic for Sickle Cell Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape. This pathological change precipitates a cascade of events, including hemolytic anemia, vaso-occlusive crises (VOCs), and progressive organ damage. PF-07059013 is an investigational, orally administered, non-covalent modulator of hemoglobin S. By binding to hemoglobin and stabilizing its oxygenated state, this compound increases oxygen affinity, thereby inhibiting HbS polymerization and RBC sickling, the primary drivers of SCD pathophysiology. Preclinical studies in the Townes mouse model of SCD have demonstrated promising efficacy, with significant improvements in hematological parameters and a reduction in red blood cell sickling. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound is a non-covalent allosteric modulator of hemoglobin.[1] Unlike covalent modifiers, it does not form a permanent bond with the hemoglobin molecule. Its primary mechanism involves binding to hemoglobin and stabilizing the relaxed (R) or oxygenated state of the protein.[2] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, which has a higher affinity for oxygen.
By increasing hemoglobin's affinity for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, which is the prerequisite for polymerization. This delay in the deoxygenation process is critical in preventing the formation of HbS polymers, thereby mitigating RBC sickling and its downstream pathological consequences.[3] this compound has been shown to bind to hemoglobin with nanomolar affinity (Ki=0.6 nM) and partitions effectively into red blood cells.[4]
Caption: Mechanism of Action of this compound in Sickle Cell Disease.
Preclinical Efficacy Data
The efficacy of this compound was evaluated in the Townes mouse model, a well-established animal model for sickle cell disease.[2] The following table summarizes the key quantitative findings from a 15-day study where this compound was orally administered twice daily at a dose of 200 mg/kg.[2]
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| Hematological Markers | |||
| Hemoglobin (g/dL) | Baseline | Mean increase of 5 g/dL | ▲ 42.4% (±4.2%) |
| Hematocrit (%) | Baseline | - | ▲ 30.9% (±0.7%) |
| Red Blood Cells | Baseline | - | ▲ 39.2% (±9.3%) |
| Reticulocytes | Baseline | - | ▼ 54.7% (±2.4%) |
| Oxygen Affinity | |||
| p50 (mmHg) | Baseline | - | ▼ 53.7% (±21.2%) |
| p20 (mmHg) | Baseline | - | ▼ 84.4% (±2.6%) |
| RBC Sickling | |||
| Sickled RBCs (%) | Baseline | - | ▼ 37.8% (±9%) |
| Drug Occupancy | |||
| Hemoglobin Occupancy | - | >40% | - |
Data sourced from Demers et al., 2021 and Gopalsamy et al., 2021.[2][3]
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the preclinical evaluation of this compound are not publicly available in the primary literature. However, this section outlines the principles and general methodologies for the key experiments based on standard practices in the field.
In Vivo Study in Townes Mouse Model
The Townes mouse model for sickle cell disease was utilized for in vivo efficacy studies.[2] These mice are genetically engineered to express human α- and βS-globin, recapitulating the key hematological and pathological features of human SCD.[1]
-
Animal Model: Townes SCD model mice (homozygous for the human sickle β-globin gene).
-
Dosing Regimen: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days.[2]
-
Sample Collection: Blood samples were collected for hematological analysis, oxygen affinity measurements, and sickling assays.
-
Data Analysis: Key hematological parameters, markers of hemolysis, and the extent of RBC sickling were compared between the vehicle-treated and this compound-treated groups.
Caption: Preclinical Experimental Workflow for this compound in the Townes Mouse Model.
Hemoglobin Binding Affinity (Ki)
The binding affinity of this compound to sickle hemoglobin was determined to be a Ki of 0.6 nM.[4] While the specific assay is not detailed, such constants are typically determined using methods like Isothermal Titration Calorimetry (ITC) or surface plasmon resonance (SPR).
-
Principle of ITC: This technique directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (hemoglobin). A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. These data are then used to calculate the binding affinity (Kd or Ki), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Hemoglobin Oxygen Affinity (p50)
The oxygen affinity of hemoglobin is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates a higher affinity for oxygen.
-
General Protocol: The measurement of p50 is typically performed using a spectrophotometric method. The absorbance of a hemoglobin solution is measured at different oxygen tensions. The distinct spectra of oxygenated and deoxygenated hemoglobin allow for the calculation of the percentage of oxygenated hemoglobin at each oxygen partial pressure, from which the p50 value can be determined. Automated instruments like a HEMOX™ Analyzer or multi-well plate-based assays can be used for these measurements.
Red Blood Cell Sickling Assay
The anti-sickling activity of this compound was assessed by measuring the percentage of sickled red blood cells under hypoxic conditions.[2]
-
General Protocol:
-
Whole blood or isolated red blood cells from Townes SCD mice are incubated in a low-oxygen environment (e.g., 2-4% oxygen) to induce sickling.
-
The cells are then fixed, typically with glutaraldehyde, to preserve their morphology.
-
Aliquots of the fixed cells are examined by light microscopy.
-
The percentage of sickled cells is determined by manual or automated image analysis of a sufficient number of cells.
-
Conclusion and Future Directions
This compound represents a promising, non-covalent approach to the treatment of sickle cell disease. Its mechanism of action, centered on the stabilization of oxygenated hemoglobin, directly addresses the root cause of RBC sickling. The robust and consistent improvements in hematological parameters and reduction in sickling observed in the Townes mouse model provide a strong rationale for its continued clinical development.[2] this compound has advanced to Phase 1 clinical trials.[3] Future research will focus on evaluating the safety, tolerability, and efficacy of this compound in human subjects with sickle cell disease, with the ultimate goal of providing a new therapeutic option to alleviate the burden of this disease.
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. GBT440 reverses sickling of sickled red blood cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating anti-sickling therapies for sickle cell disease: a microfluidic assay for red blood cell-mediated microvascular occlusion under hypoxia - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Structural Basis of PF-07059013 Interaction with Hemoglobin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular interactions between PF-07059013, a novel non-covalent allosteric modulator, and hemoglobin. Developed for researchers, scientists, and professionals in the field of drug development, this document details the binding mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes the interaction pathways.
Introduction
Sickle cell disease (SCD) is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells to adopt a characteristic sickle shape. This results in a cascade of debilitating complications, including vaso-occlusive crises, hemolytic anemia, and chronic organ damage. This compound is a clinical-stage therapeutic agent designed to mitigate the effects of SCD by stabilizing the oxygenated state of hemoglobin, thereby increasing its affinity for oxygen and inhibiting the polymerization of HbS.[1] This document elucidates the structural underpinnings of this interaction.
Mechanism of Action
This compound functions as an allosteric modulator of hemoglobin.[2] Unlike covalent modifiers, it binds non-covalently to hemoglobin, inducing a conformational change that favors the high-affinity, oxygenated (R-state) conformation.[3] This stabilization of the R-state shifts the allosteric equilibrium of hemoglobin, effectively increasing its oxygen affinity. By promoting the oxygenated form of HbS, this compound reduces the concentration of deoxygenated HbS available for polymerization, which is the primary molecular event driving red blood cell sickling.[1]
Structural Basis of Interaction
Crystallographic studies have revealed the precise binding mode of this compound with hemoglobin. The compound exhibits a ditopic binding mode, meaning two molecules of this compound bind to one hemoglobin tetramer.[3]
Binding Site: this compound binds at the interface of the two α-subunits of hemoglobin, near the N-terminus.[4] This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG).
Key Molecular Interactions: The interaction between this compound and the α-subunits is stabilized by a network of hydrogen bonds and other non-covalent interactions. These interactions lock the α-subunits in a conformation that is characteristic of the R-state, thereby increasing the overall oxygen affinity of the hemoglobin tetramer.
The following diagram illustrates the proposed signaling pathway, representing the allosteric modulation of hemoglobin by this compound.
Caption: Allosteric modulation of hemoglobin by this compound.
Quantitative Data
The interaction of this compound with hemoglobin and its downstream effects have been quantified through various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.6 nM | Purified Sickle Hemoglobin (HbS) | [5] |
| Reduction in RBC Sickling | 37.8% (±9.0%) | Townes SCD Mouse Model | [1] |
| Decrease in p50 | 53.7% (±21.2%) | Townes SCD Mouse Model | [2] |
| Increase in Hemoglobin | 42.4% (±4.2%) | Townes SCD Mouse Model | [3] |
| Increase in Hematocrit | 30.9% (±0.7%) | Townes SCD Mouse Model | [3] |
| Increase in Red Blood Cells | 39.2% (±9.3%) | Townes SCD Mouse Model | [3] |
| Decrease in Reticulocytes | 54.7% (±2.4%) | Townes SCD Mouse Model | [3] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with hemoglobin.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with hemoglobin.
Methodology:
-
Protein Purification: Human hemoglobin A (HbA) or HbS is purified from red blood cell lysates.
-
Complex Formation: The purified hemoglobin is incubated with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: The hemoglobin-PF-07059013 complex is crystallized using vapor diffusion (hanging or sitting drop) methods. Typical crystallization conditions involve a precipitant solution containing polyethylene glycol (PEG) and a buffered solution at a specific pH. For PDB entry 7JY1, the crystallization conditions were 0.1 M Tris-HCl, pH 8.0, 0.2 M lithium sulfate, and 30-32% PEG3350 at 293 K.[6]
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.[6]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known hemoglobin structure as a model. The model is then refined against the diffraction data to obtain the final structure of the complex.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and hemoglobin, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: Purified hemoglobin is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.[7]
-
Titration: A series of small injections of the this compound solution are made into the hemoglobin solution.
-
Data Acquisition: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
In Vitro Red Blood Cell (RBC) Sickling Assay
Objective: To assess the ability of this compound to inhibit hypoxia-induced sickling of red blood cells from individuals with SCD.
Methodology:
-
Blood Collection: Whole blood is obtained from SCD patients.
-
Compound Incubation: The blood is incubated with various concentrations of this compound or a vehicle control.
-
Induction of Hypoxia: The treated blood samples are subjected to hypoxic conditions (e.g., 2% oxygen) for a defined period to induce sickling.
-
Fixation and Imaging: The cells are fixed with a suitable agent (e.g., glutaraldehyde) to preserve their morphology. The fixed cells are then imaged using microscopy.
-
Quantification: The percentage of sickled cells is determined by manual counting or automated image analysis.
The following diagram illustrates a typical workflow for an in vitro RBC sickling assay.
Caption: Workflow for an in vitro red blood cell sickling assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of this compound to hemoglobin and to identify the protein residues involved in the interaction.
Methodology:
-
Sample Preparation: Samples of hemoglobin are prepared with and without this compound in a suitable buffer.
-
Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR spectra are acquired.
-
Data Analysis: Changes in the chemical shifts of specific protein resonances upon the addition of this compound indicate binding. The specific residues involved in the interaction can be identified by analyzing the chemical shift perturbations in the 2D spectra.
Conclusion
The interaction of this compound with hemoglobin is a well-characterized, non-covalent binding event that leads to the allosteric stabilization of the oxygenated R-state. This mechanism of action, supported by robust structural and quantitative data, provides a strong rationale for its development as a therapeutic agent for sickle cell disease. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field, facilitating further investigation and development of novel hemoglobin modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 6. 7jy1 - Structure of HbA with compound 19 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
In Vitro Characterization of PF-07059013: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-07059013 is a novel, noncovalent modulator of sickle hemoglobin (HbS) that has demonstrated significant potential in the treatment of sickle cell disease (SCD).[1][2][3][4] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols used for its evaluation.
Mechanism of Action
Sickle cell disease is a genetic disorder stemming from a single point mutation in the β-chain of hemoglobin, leading to the formation of HbS.[1][3] In its deoxygenated "tense" (T) state, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickle shape.[1][3] These sickled cells can lead to vaso-occlusion, hemolytic anemia, and stroke.[1][2][3]
This compound acts by binding to hemoglobin and stabilizing its oxygenated, "relaxed" (R) state.[1][5] This allosteric modulation increases hemoglobin's affinity for oxygen, thereby reducing the concentration of deoxygenated HbS and inhibiting the polymerization that underlies RBC sickling.[2][5] The compound binds with nanomolar affinity to hemoglobin and exhibits strong partitioning into red blood cells.[1][2][3][6]
Quantitative In Vitro Data
The following table summarizes the key quantitative parameters determined for this compound in various in vitro assays.
| Parameter | Value | Assay Description |
| Binding Affinity (Ki) | 0.6 nM | Determined through biochemical assays measuring the binding affinity of this compound to hemoglobin.[6] |
| RBC Sickling Reduction | 37.8% (±9.0%) | Measured in a Townes SCD mouse model after a 2-week multiple dose study.[1][2][3][4][5] |
| p50 Decrease | 53.7% (±21.2%) | Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[5] |
| p20 Decrease | 84.4% (±2.6%) | Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[5] |
Key Experimental Protocols
A suite of in vitro assays was employed to characterize the pharmacological profile of this compound.
Hemoglobin Oxygen Affinity Assay
Objective: To determine the effect of this compound on the oxygen-binding affinity of hemoglobin.
Methodology:
-
Whole blood, packed red blood cells, or purified hemoglobin is incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
Oxygen equilibrium curves are generated using a Hemox analyzer.
-
The p50 (oxygen tension at 50% Hb saturation) and p20 (oxygen tension at 20% Hb saturation) values are determined from these curves.
-
The change in p50 (Δp50) and p20 relative to the vehicle control is calculated to quantify the compound's effect on oxygen affinity.[1]
R → T Transition Assay (Oxygen Dissociation)
Objective: To measure the ability of this compound to stabilize the oxyhemoglobin (R) state under deoxygenating conditions.
Methodology:
-
A higher throughput assay is used to monitor the conversion from the oxygenated R state to the deoxygenated T state of hemoglobin.
-
The assay measures the percent effect of varying concentrations of this compound on inhibiting this transition after a 120-minute incubation period.
-
IC50 values are calculated based on the concentration-response curve.[1]
Blood Binding and Partitioning Assay
Objective: To assess the extent to which this compound binds to blood components and partitions into red blood cells.
Methodology:
-
This compound is incubated with whole blood from various species, including humans.
-
The concentration of the compound in different blood fractions (plasma, red blood cells) is determined, often using techniques like LC-MS/MS.
-
The blood-to-plasma concentration ratio and the red blood cell partitioning coefficient are calculated to understand its distribution. This is a critical parameter as it influences both pharmacology and pharmacokinetics.[1]
Visualizing Pathways and Workflows
To further elucidate the mechanism and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound in preventing sickle cell formation.
Caption: High-level workflow for the discovery and characterization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
Pharmacological Profile of PF-07059013: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-07059013 is a novel, orally bioavailable, non-covalent modulator of hemoglobin S (HbS) that has demonstrated significant potential as a therapeutic agent for sickle cell disease (SCD). By binding to hemoglobin and stabilizing its oxygenated (R-state) conformation, this compound increases oxygen affinity, thereby delaying HbS polymerization and the subsequent sickling of red blood cells. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding characteristics, in vitro and in vivo efficacy, and pharmacokinetic properties. The information presented herein is intended to support further research and development of this promising clinical candidate.
Introduction to Sickle Cell Disease and the Therapeutic Rationale for this compound
Sickle cell disease is a monogenic disorder caused by a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to deform into a characteristic sickle shape.[1][2] These sickled cells are rigid and sticky, leading to vaso-occlusion, chronic hemolytic anemia, and severe pain crises, which are hallmarks of the disease.[1][2]
The primary therapeutic strategy for SCD is to inhibit the polymerization of deoxy-HbS. This compound is a small molecule designed to allosterically modulate hemoglobin, stabilizing its high-oxygen-affinity R-state. This stabilization reduces the concentration of deoxy-HbS available for polymerization, thus mitigating the primary pathological event in SCD.
Mechanism of Action
This compound acts as a non-covalent modulator of hemoglobin.[1] Its mechanism of action involves binding to a specific site on the hemoglobin tetramer, which induces a conformational change that favors the oxygenated R-state. This allosteric modulation increases the oxygen affinity of hemoglobin, as evidenced by a leftward shift in the oxygen-hemoglobin dissociation curve. By increasing oxygen affinity, this compound effectively reduces the amount of deoxygenated HbS, the substrate for polymerization, thereby inhibiting red blood cell sickling.
dot
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding and Activity
| Parameter | Value | Species | Assay | Reference(s) |
| Binding Affinity (Ki) | 0.6 nM | Human | Not Specified | [1] |
| Binding Stoichiometry | 2 molecules of this compound per hemoglobin tetramer | Human | Not Specified | [3] |
Table 2: In Vivo Efficacy in Townes SCD Mouse Model
| Parameter | Treatment | Duration | Result | Reference(s) |
| RBC Sickling | 200 mg/kg, twice daily | 15 days | 37.8% (±9.0%) reduction vs. vehicle | [3] |
| Hemoglobin Oxygen Affinity (p50) | 200 mg/kg, twice daily | 15 days | 53.7% (±21.2%) decrease vs. vehicle | [3] |
| Hemoglobin | 200 mg/kg, twice daily | 15 days | 42.4% (±4.2%) increase vs. vehicle | [3] |
| Hematocrit | 200 mg/kg, twice daily | 15 days | 30.9% (±0.7%) increase vs. vehicle | [3] |
| Red Blood Cells | 200 mg/kg, twice daily | 15 days | 39.2% (±9.3%) increase vs. vehicle | [3] |
| Reticulocytes | 200 mg/kg, twice daily | 15 days | 54.7% (±2.4%) decrease vs. vehicle | [3] |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | Value | Species | Notes | Reference(s) |
| Pharmacokinetics | Nonlinear | Mouse | Positive cooperative binding to hemoglobin | [2] |
| Blood Concentration | 2-4 mM (at 30 min post-dose) | Mouse | 200 mg/kg, twice daily | [3] |
| Hill Coefficient (γ) | 1.6 (estimated) | Mouse | Pharmacometric modeling | [2] |
| Binding Constant (KH) | 1450 µM (estimated) | Mouse | Pharmacometric modeling | [2] |
Note: Specific Cmax, Tmax, and half-life values from preclinical studies are not publicly available at the time of this report.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are proprietary and not fully available in the public domain. However, the general methodologies are described below.
Hemoglobin Binding Affinity Assay
The binding affinity of this compound to hemoglobin was likely determined using biophysical techniques such as affinity selection mass spectrometry, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). These methods measure the direct interaction between the compound and the protein to determine the dissociation constant (Kd) or inhibition constant (Ki).
In Vitro Sickling Assay
The antisickling activity of this compound is assessed by inducing sickling of red blood cells from SCD patients or Townes mice in vitro. A common method involves the use of a deoxygenating agent, such as sodium metabisulfite, to create hypoxic conditions.
dot
Hemoglobin Oxygen Affinity (p50) Assay
The effect of this compound on hemoglobin's oxygen affinity is determined by measuring the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. This is typically done using an oxygen dissociation curve (ODC) analyzer.
dot
Binding Site and Structural Insights
Crystallographic studies of a precursor compound to this compound revealed that it binds at the interface of the two α-subunits of hemoglobin.[1] It is suggested that this compound likely binds in a similar manner. This binding pocket is distinct from the heme-binding pocket and the binding site for 2,3-diphosphoglycerate (2,3-DPG). The binding of two molecules of this compound per hemoglobin tetramer stabilizes the R-state conformation. While a definitive list of interacting amino acid residues for this compound is not publicly available, potential hydrogen bonding interactions with residues such as Asn78 and Arg141 in this region have been suggested for its analogs.[1]
Preclinical In Vivo Studies
The in vivo efficacy of this compound was evaluated in the Townes mouse model of sickle cell disease, a well-established model that recapitulates many of the key features of human SCD. Oral administration of this compound at 200 mg/kg twice daily for 15 days resulted in significant improvements in multiple hematological parameters, as detailed in Table 2.[3] These findings demonstrate the potent antisickling and disease-modifying effects of this compound in a relevant animal model.
Pharmacokinetics and Metabolism
Preclinical studies in mice have shown that this compound exhibits nonlinear pharmacokinetics, which is attributed to its positive cooperative binding to the high-capacity target, hemoglobin.[2] This results in a concentration-dependent unbound fraction of the drug in the blood. Following oral administration, this compound achieves high and sustained concentrations in the blood.[3] Metabolism studies in human hepatocytes indicated that this compound undergoes phase 1 oxidative metabolism and forms glucuronide metabolites.
Conclusion
This compound is a promising, non-covalent, allosteric modulator of hemoglobin S with a well-defined mechanism of action. Its ability to stabilize the oxygenated state of hemoglobin leads to a potent antisickling effect, as demonstrated in both in vitro and in vivo preclinical models. The quantitative data presented in this guide highlight its nanomolar binding affinity and significant efficacy in improving key hematological parameters associated with sickle cell disease. While further clinical investigation is ongoing, the pharmacological profile of this compound supports its continued development as a potential disease-modifying therapy for patients with sickle cell disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Pharmacometrics Model to Characterize a New Type of Target-Mediated Drug Disposition (TMDD) - Nonlinear Pharmacokinetics of Small-Molecule this compound Mediated By Its High-capacity Pharmacological Target Hemoglobin With Positive Cooperative Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PF-07059013 on Red Blood Cell Sickling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder resulting from a point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to adopt a characteristic sickled shape.[1][2] This morphological change is central to the pathophysiology of SCD, contributing to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] PF-07059013 is a novel, orally administered, non-covalent modulator of hemoglobin designed to inhibit HbS polymerization and, consequently, RBC sickling.[2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on RBC sickling, and the experimental methodologies used in its preclinical evaluation.
Mechanism of Action: Allosteric Modulation of Hemoglobin S
This compound functions as an allosteric modulator of hemoglobin.[5] It binds non-covalently to HbS, stabilizing the oxygenated, relaxed (R-state) conformation of the hemoglobin tetramer.[3] By increasing the affinity of hemoglobin for oxygen, this compound effectively reduces the concentration of deoxygenated HbS, the substrate for polymerization.[3] This delay in HbS polymerization is critical, as it allows RBCs to transit through the microvasculature and return to the lungs for reoxygenation before significant sickling can occur.[1] The potent, non-covalent binding of this compound to hemoglobin, with a nanomolar affinity (Ki=0.6 nM), facilitates its strong partitioning into red blood cells.[4]
Preclinical Efficacy in the Townes Mouse Model
The therapeutic potential of this compound has been evaluated in the Townes mouse model, a well-established transgenic model of sickle cell disease that expresses human α- and βS-globin.[3]
Data Presentation
The following tables summarize the key quantitative data from a 15-day preclinical study in which Townes SCD mice were orally administered this compound at a dose of 200 mg/kg twice daily.[3]
Table 1: Effect of this compound on Red Blood Cell Sickling and Oxygen Affinity
| Parameter | Vehicle-Treated | This compound-Treated | Percent Change |
| RBC Sickling Reduction (%) | - | 37.8 ± 9.0 | 37.8% decrease |
| p50 Decrease (%) | - | 53.7 ± 21.2 | 53.7% decrease |
Data are presented as mean ± standard deviation.[3]
Table 2: Hematological Improvements with this compound Treatment
| Parameter | Vehicle-Treated | This compound-Treated | Percent Change |
| Hemoglobin (g/dL) | - | - | 42.4 ± 4.2% increase |
| Hematocrit (%) | - | - | 30.9 ± 0.7% increase |
| Red Blood Cells (10^12/L) | - | - | 39.2 ± 9.3% increase |
| Reticulocytes (%) | - | - | 54.7 ± 2.4% decrease |
Data are presented as mean ± standard deviation.[3]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vivo Study in Townes Mouse Model
-
Animal Model: Homozygous Townes mice (HbSS) are used as the experimental model for sickle cell disease. These mice express human α- and βS-globin chains, recapitulating the human disease phenotype.[3]
-
Drug Administration: this compound is administered orally to the Townes SCD model mice. In the described study, a dose of 200 mg/kg was given twice daily for a duration of 15 days.[3] A vehicle control group receives the same formulation without the active compound.
-
Blood Collection: At the end of the treatment period, blood samples are collected from both the treated and vehicle control groups for subsequent analysis of hematological parameters, RBC sickling, and oxygen affinity.
Red Blood Cell Sickling Assay
-
Induction of Hypoxia: Blood samples from treated and control animals are subjected to stringent hypoxic conditions to induce sickling. This is typically achieved by incubation in a low-oxygen environment (e.g., 2% oxygen) for a defined period (e.g., 2 hours).
-
Cell Fixation: Following hypoxic incubation, the red blood cells are fixed, for example, with glutaraldehyde, to preserve their morphology.
-
Imaging and Quantification: The fixed cells are imaged using light microscopy. The percentage of sickled cells is determined by manual or automated counting of sickled versus normal-shaped red blood cells. The reduction in sickling is calculated by comparing the percentage of sickled cells in the this compound-treated group to the vehicle-treated group.[3]
Hemoglobin Oxygen Affinity (p50) Measurement
-
Principle: The p50 value is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 indicates a higher affinity of hemoglobin for oxygen.
-
Methodology: An oxygen-hemoglobin dissociation curve is generated for blood samples from both treatment and control groups. This is typically done using a specialized instrument that measures the oxygen saturation of hemoglobin across a range of oxygen partial pressures.
-
Data Analysis: The p50 value is determined from the oxygen-hemoglobin dissociation curve. The percentage decrease in p50 for the this compound-treated group is calculated relative to the vehicle-treated group.[3]
Conclusion
This compound demonstrates a significant and potent effect on the inhibition of red blood cell sickling in a preclinical model of sickle cell disease.[3] Its non-covalent, allosteric mechanism of action, which stabilizes the oxygenated state of hemoglobin S, leads to a marked reduction in sickling under hypoxic conditions and substantial improvements in key hematological parameters.[3] These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of sickle cell disease. The compound has advanced to phase 1 clinical trials.[2][4]
References
Biophysical Properties of PF-07059013: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of PF-07059013, a potent, noncovalent modulator of sickle hemoglobin (HbS). The information presented is collated from peer-reviewed scientific literature, focusing on the core biophysical data and experimental methodologies used to characterize this compound.
Introduction
This compound is an investigational drug candidate for the treatment of sickle cell disease (SCD). It acts as an allosteric modulator of hemoglobin, specifically binding to and stabilizing the oxygenated, high-oxygen-affinity R-state of HbS. This mechanism of action inhibits the polymerization of deoxygenated HbS, the primary pathological event in SCD, thereby reducing red blood cell sickling and its downstream consequences.
Mechanism of Action
This compound functions as a noncovalent modulator of sickle hemoglobin.[1][2] It exhibits a ditopic binding mode, with two molecules of this compound binding to one hemoglobin tetramer.[1] The binding site is located at the interface of the two α-subunits of hemoglobin.[1] By binding to this site, this compound stabilizes the R-state (oxyhemoglobin) conformation, which has a higher affinity for oxygen.[3] This stabilization shifts the allosteric equilibrium of hemoglobin towards the R-state, even at lower oxygen tensions, thus inhibiting the conformational transition to the T-state (deoxyhemoglobin) which is prone to polymerization in individuals with sickle cell disease.[3]
Quantitative Biophysical Data
The following tables summarize the key quantitative biophysical parameters of this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity | |||
| Ki | 0.6 nM | Not explicitly stated | [1] |
| In Vivo Efficacy | |||
| Reduction in RBC Sickling | 37.8% (±9.0%) | Townes SCD Mouse Model | [1][4] |
| Decrease in p50 | 53.7% (±21.2%) | Townes SCD Mouse Model | [4] |
| Binding Stoichiometry | |||
| This compound : HbS Tetramer | 2:1 | Native ESI-MS | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Isothermal Titration Calorimetry (ITC)
Purpose: To determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Instrumentation: MicroCal PEAQ-ITC or similar.
-
Sample Preparation: Purified sickle hemoglobin (HbS) was dialyzed against the ITC buffer (e.g., phosphate-buffered saline, pH 7.4). This compound was dissolved in the final dialysis buffer to minimize heats of dilution.
-
Experimental Setup:
-
The sample cell was filled with a solution of HbS (concentration typically in the low micromolar range).
-
The titration syringe was loaded with a solution of this compound (concentration typically 10-20 fold higher than the HbS concentration).
-
-
Titration: A series of small injections of the this compound solution were made into the HbS solution at a constant temperature (e.g., 25°C). The heat change associated with each injection was measured.
-
Data Analysis: The resulting thermogram was analyzed using the instrument's software, fitting the data to a suitable binding model (e.g., a two-site sequential binding model) to extract the thermodynamic parameters. For an early lead compound, (S)-4, the binding of the first ligand was found to be more entropically driven than the binding of the second.[1]
Native Electrospray Ionization Mass Spectrometry (Native ESI-MS)
Purpose: To determine the stoichiometry of binding between this compound and the hemoglobin tetramer.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer equipped with a nano-electrospray ionization source (e.g., a Q-Tof or Orbitrap instrument).
-
Sample Preparation: Purified HbS was incubated with a molar excess of this compound in a volatile buffer system (e.g., ammonium acetate) to maintain the native protein structure during ionization.
-
Mass Spectrometry: The sample was introduced into the mass spectrometer under non-denaturing conditions. The instrument parameters were optimized to preserve the noncovalent interactions between HbS and this compound.
-
Data Analysis: The mass spectra were analyzed to identify the mass of the intact hemoglobin tetramer and any complexes formed with this compound. The mass shift between the apo-hemoglobin and the complex was used to determine the number of bound ligand molecules, confirming a 2:1 stoichiometry.[1]
Oxygen Dissociation Assay
Purpose: To measure the effect of this compound on the oxygen affinity of hemoglobin, quantified by the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).
Methodology:
-
Instrumentation: A Hemox Analyzer or a spectrophotometer-based plate reader assay.
-
Sample Preparation: Whole blood, packed red blood cells, or purified hemoglobin was incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Deoxygenation: The samples were subjected to controlled deoxygenation (e.g., by bubbling with nitrogen gas) while the oxygen saturation of hemoglobin was continuously monitored spectrophotometrically.
-
Data Analysis: The oxygen equilibrium curve was generated by plotting the percentage of oxygenated hemoglobin against the partial pressure of oxygen. The p50 value was determined from this curve. A leftward shift in the curve and a decrease in the p50 value indicate an increase in oxygen affinity.
1D ¹H NMR Spectroscopy
Purpose: To qualitatively assess the binding of this compound to hemoglobin.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: A solution of purified HbS in a suitable NMR buffer (e.g., deuterated phosphate buffer) was prepared. A spectrum of the apo-protein was recorded. This compound was then added to the protein solution, and another spectrum was acquired.
-
Data Analysis: The two spectra were compared, looking for chemical shift perturbations in the protein resonances upon addition of the compound. Changes in the chemical shifts of specific protons in hemoglobin are indicative of ligand binding.[1]
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing a hemoglobin modulator like this compound and the logical relationship of its effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-07059013 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07059013 is an experimental, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in preclinical studies for the treatment of Sickle Cell Disease (SCD).[1][2][3] It binds to hemoglobin with nanomolar affinity, displaying strong partitioning into red blood cells (RBCs).[3] This document provides detailed application notes and protocols for conducting in vivo studies with this compound, based on published preclinical data. The primary focus is on the evaluation of its efficacy in the Townes mouse model of SCD.
Mechanism of Action
Sickle Cell Disease is a genetic disorder resulting from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape.[1] These sickled cells can block blood flow in small vessels, leading to vaso-occlusive crises (VOCs), pain, and organ damage.
This compound is an allosteric modulator of hemoglobin. It binds to hemoglobin and stabilizes its oxygenated (R-state) conformation, thereby increasing hemoglobin's affinity for oxygen. This stabilization of the oxygenated state reduces the concentration of deoxygenated HbS available for polymerization, thus inhibiting RBC sickling and its downstream pathological consequences.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from a 15-day in vivo study of this compound in the Townes SCD mouse model.
Table 1: Hematological Parameters
| Parameter | Vehicle Control | This compound (200 mg/kg BID) | % Change vs. Vehicle |
| Hemoglobin (g/dL) | - | - | ▲ 42.4% (±4.2%) |
| Hematocrit (%) | - | - | ▲ 30.9% (±0.7%) |
| Red Blood Cells (RBCs) | - | - | ▲ 39.2% (±9.3%) |
| Reticulocytes (%) | - | - | ▼ 54.7% (±2.4%) |
Data presented as mean ± standard deviation.[4][5]
Table 2: RBC Sickling and Oxygen Affinity
| Parameter | Vehicle Control | This compound (200 mg/kg BID) | % Change vs. Vehicle |
| RBC Sickling (%) | - | - | ▼ 37.8% (±9.0%) |
| p50 (mmHg) | - | - | ▼ 53.7% (±21.2%) |
| p20 (mmHg) | - | - | ▼ 84.4% (±2.6%) |
Data presented as mean ± standard deviation.[4][5]
Experimental Protocols
In Vivo Dosing and Monitoring in Townes SCD Mice
This protocol outlines the oral administration of this compound to Townes SCD mice and subsequent monitoring.
1. Animal Model:
-
Species: Mus musculus
-
Strain: Townes SCD mice (homozygous for the human α-globin and sickle β-globin genes).[4] These mice express human HbS and develop a phenotype that mimics human sickle cell disease.[6][7]
2. Materials:
-
This compound
-
Vehicle (e.g., a solution or suspension suitable for oral gavage, such as 0.5% methylcellulose in water)
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
-
Animal scale
3. Dosing Regimen:
-
Route of Administration: Oral gavage
-
Frequency: Twice daily (BID)
-
Duration: 15 days[4]
4. Protocol:
-
Prepare the dosing solution of this compound in the selected vehicle at the desired concentration. Ensure the solution is homogeneous.
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum oral gavage volume for a mouse is typically 10 ml/kg.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and administer the calculated volume of the this compound solution or vehicle control.
-
Monitor the animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.
-
On day 15, collect blood samples for analysis at a specified time point after the final dose (e.g., 30 minutes post-dose).[4]
Blood Sample Collection and Hematological Analysis
1. Materials:
-
EDTA-coated microtubes for blood collection
-
Anesthetics (if required by institutional guidelines)
-
Automated hematology analyzer
2. Protocol:
-
Collect blood from the mice via a suitable method, such as submandibular or saphenous vein puncture.
-
Dispense the blood into EDTA-coated microtubes to prevent coagulation.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine hemoglobin, hematocrit, RBC count, and reticulocyte percentage.
Ex Vivo Red Blood Cell Sickling Assay
This assay is performed on whole blood collected from treated and control animals to assess the extent of RBC sickling under hypoxic conditions.
1. Materials:
-
Whole blood from treated and control mice
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or a chemical deoxygenation agent (e.g., sodium metabisulfite)
-
Microscope with imaging capabilities
2. Protocol:
-
Dilute the whole blood with PBS.
-
Induce hypoxia by placing the blood samples in a hypoxic chamber (e.g., with a gas mixture of 4% O2, 96% N2) for a specified duration (e.g., 4 hours).[9]
-
Alternatively, chemical deoxygenation can be achieved by adding a solution of sodium metabisulfite to the blood sample.
-
After the incubation period, prepare a wet mount of the blood sample on a microscope slide.
-
Image multiple fields of view using a microscope.
-
Quantify the percentage of sickled cells by manual counting or using an automated image analysis software. A sickled cell is typically defined by its elongated, crescent shape.
Measurement of Hemoglobin Oxygen Affinity (p50)
The p50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of hemoglobin's oxygen affinity.
1. Materials:
-
Whole blood from treated and control mice
-
Hemox-Analyzer or a similar instrument capable of measuring oxygen-hemoglobin dissociation curves.
2. Protocol:
-
Introduce a small volume of whole blood into the Hemox-Analyzer.
-
The instrument will deoxygenate and then reoxygenate the blood sample while continuously measuring the oxygen partial pressure and hemoglobin saturation.
-
The resulting oxygen-hemoglobin dissociation curve is used to calculate the p50 value. A lower p50 value indicates a higher oxygen affinity.
Experimental Workflow Diagram
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. unirv.edu.br [unirv.edu.br]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 8. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 9. GBT440 reverses sickling of sickled red blood cells under hypoxic conditions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of PF-07059013 in the Townes Sickle Cell Disease Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1][2] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1][2] This sickling process leads to a cascade of downstream pathological events, including vaso-occlusion, hemolytic anemia, and chronic organ damage.[2][3][4] The Townes mouse model of SCD is a well-established preclinical model that recapitulates many of the key features of the human disease, making it an invaluable tool for the evaluation of novel therapeutic agents.[1][4][5][6][7] This document provides detailed application notes and protocols for the use of PF-07059013, a non-covalent hemoglobin modulator, in the Townes SCD mouse model.
Subject: this compound
This compound is an investigational, orally bioavailable, non-covalent modulator of hemoglobin.[3][8] It acts by binding to hemoglobin and stabilizing its oxygenated state, thereby increasing oxygen affinity.[3] This mechanism of action is designed to delay HbS polymerization, the primary driver of RBC sickling in SCD.[2][3] By preventing the formation of sickled erythrocytes, this compound has the potential to ameliorate the downstream consequences of the disease, including hemolytic anemia and vaso-occlusive crises.[3]
Background: The Townes SCD Mouse Model
The Townes SCD mouse model is a humanized knock-in model where the mouse α- and β-globin genes have been replaced with the human α-globin gene and a linked human Aγ-globin and sickle β-globin (βS) gene.[1][5] Consequently, these mice, specifically the homozygous sickle Townes mice (HbSS), express human HbS and exhibit a severe SCD phenotype that closely mirrors the human condition.[1][4][5] Key characteristics of the Townes HbSS mice include chronic hemolytic anemia, reticulocytosis, splenomegaly, and organ damage, providing a robust platform for preclinical evaluation of SCD therapies.[6][7][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from a 15-day study of this compound in the Townes SCD mouse model.
Table 1: Hematological Parameters in Townes SCD Mice Treated with this compound
| Parameter | Vehicle Control | This compound (200 mg/kg, BID) | Percentage Change |
| Hemoglobin (g/dL) | ~8.5 | ~12.1 | ▲ 42.4% |
| Hematocrit (%) | ~28 | ~36.6 | ▲ 30.9% |
| Red Blood Cells (10^12/L) | ~5.1 | ~7.1 | ▲ 39.2% |
| Reticulocytes (%) | ~25 | ~11.3 | ▼ 54.7% |
| RBC Sickling (%) | ~50 | ~31.1 | ▼ 37.8% |
Data adapted from a study where this compound was orally administered twice daily for 15 days.[3]
Table 2: Oxygen Affinity and Hemoglobin Occupancy
| Parameter | Vehicle Control | This compound Treated | Percentage Change |
| p50 (mmHg) | ~40 | ~18.5 | ▼ 53.7% |
| Hemoglobin Occupancy | N/A | >40% | N/A |
p50 represents the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease indicates increased oxygen affinity.[3]
Experimental Protocols
Animal Model
-
Model: Townes SCD (HbSS) mice.
-
Age: 8-12 weeks.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the facility before the start of the experiment.
Dosing and Administration
-
Compound: this compound.
-
Dose: 200 mg/kg.[3]
-
Route of Administration: Oral gavage.
-
Frequency: Twice daily (BID).[3]
-
Duration: 15 days.[3]
-
Vehicle: To be determined based on the physicochemical properties of this compound. A common vehicle for oral administration is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
Blood Collection and Analysis
-
Timepoints: Baseline (Day 0) and at the end of the study (Day 15).
-
Method: Retro-orbital or submandibular bleeding.
-
Anticoagulant: EDTA.
-
Parameters to Measure:
-
Complete Blood Count (CBC) with differential using an automated hematology analyzer.
-
Reticulocyte count.
-
Hemoglobin oxygen affinity (p50) using a hemox analyzer.
-
RBC sickling assay.
-
RBC Sickling Assay
-
Collect whole blood in EDTA tubes.
-
Prepare a 2% sodium metabisulfite solution to induce deoxygenation.
-
Mix a small volume of blood with the sodium metabisulfite solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Prepare a blood smear on a glass slide.
-
Fix and stain the smear (e.g., with Wright-Giemsa stain).
-
Examine the slide under a microscope and count the number of sickled and normal RBCs in multiple fields of view to determine the percentage of sickled cells.
Visualizations
Caption: Signaling pathway of SCD and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in Townes SCD mice.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathophysiological characterization of the Townes mouse model for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sickle Cell Phenotypes in Townes & Berkeley Models [jax.org]
- 10. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PF-07059013 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro assessment of PF-07059013, a noncovalent modulator of sickle hemoglobin (HbS). The described protocols are designed to evaluate the compound's efficacy in preventing the primary pathology of Sickle Cell Disease (SCD).
Introduction
Sickle Cell Disease is a genetic disorder stemming from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, HbS. In its deoxygenated state, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[1][2] These sickled cells can lead to vaso-occlusion, hemolytic anemia, and severe pain crises.[1] this compound is a clinical candidate designed to noncovalently bind to hemoglobin and stabilize its oxygenated state, thereby delaying HbS polymerization and RBC sickling.[1][2][3][4] The following protocols detail the in vitro methods to quantify the efficacy of this compound.
Mechanism of Action: Hemoglobin Modulation
This compound's therapeutic strategy is centered on allosterically increasing the oxygen affinity of hemoglobin. By binding to Hb, it stabilizes the relaxed (R) or oxygenated state, shifting the equilibrium away from the tense (T) or deoxygenated state which is prone to polymerization.[1] This delay in the formation of deoxygenated HbS is critical in preventing the downstream pathological events of SCD.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 0.6 nM | Dissociation constant for binding to hemoglobin, indicating high-affinity binding. | [3] |
| RBC Sickling Reduction | 37.8% (±9%) | Reduction in sickling of RBCs from Townes SCD mice after a 2-week multiple dose study. | [2][5] |
| p50 Decrease | 53.7% (±21.2%) | Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity. | [5] |
| p20 Decrease | 84.4% (±2.6%) | Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy. | [5] |
| Hemoglobin Increase | 42.4% (±4.2%) | Increase in total hemoglobin in treated Townes SCD mice. | [5] |
| Hematocrit Increase | 30.9% (±0.7%) | Increase in the proportion of blood volume occupied by red blood cells. | [5] |
| Reticulocyte Decrease | 54.7% (±2.4%) | Decrease in immature red blood cells, indicating reduced hemolysis. | [5] |
Experimental Protocols
Hemoglobin Oxygen Dissociation Assay
Objective: To determine the effect of this compound on the oxygen affinity of hemoglobin by measuring the oxygen equilibrium curve and determining the p50 and p20 values.
Materials:
-
Purified Hemoglobin S or whole blood from SCD patients or mouse models.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Hemox Analyzer or similar instrument.
-
Gases: Nitrogen (N2) and Air (or a precise O2/N2 mixture).
-
DMSO (vehicle control).
Protocol:
-
Prepare hemoglobin solutions or use whole blood samples.
-
Add varying concentrations of this compound or DMSO vehicle to the samples. Incubate at 37°C for a specified time.
-
Introduce the sample into the Hemox Analyzer.
-
Deoxygenate the sample by bubbling with N2 gas.
-
Gradually re-oxygenate the sample with air while continuously monitoring the absorbance at specific wavelengths to determine the percentage of oxyhemoglobin.
-
The instrument will generate an oxygen equilibrium curve, plotting the percentage of oxygen saturation against the partial pressure of oxygen (pO2).
-
From this curve, determine the p50 (pO2 at 50% saturation) and p20 (pO2 at 20% saturation) values.
-
A leftward shift in the curve and a decrease in p50/p20 values indicate increased oxygen affinity.
In Vitro Red Blood Cell (RBC) Sickling Assay
Objective: To directly assess the ability of this compound to inhibit hypoxia-induced sickling of RBCs from individuals with SCD.
Materials:
-
Whole blood from SCD patients or Townes SCD model mice.
-
This compound stock solution in DMSO.
-
Cell culture medium (e.g., RPMI 1640).
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 2% O2).
-
Microscope with imaging system.
-
Glutaraldehyde solution for fixing cells.
-
Image analysis software.
Protocol:
-
Wash RBCs from whole blood with PBS to remove plasma and buffy coat.
-
Resuspend the RBCs in culture medium to a specified hematocrit.
-
Treat the RBC suspension with various concentrations of this compound or DMSO vehicle. Incubate for 1-2 hours at 37°C under normoxic conditions.
-
Transfer the plates to a hypoxia chamber and incubate for a defined period (e.g., 4 hours) to induce sickling.
-
After hypoxic incubation, fix a small aliquot of the cell suspension with glutaraldehyde.
-
Prepare slides and image the fixed cells using a microscope.
-
Count the number of sickled and normal (discoid) cells from multiple fields of view. A minimum of 200 cells should be counted per sample.
-
Calculate the percentage of sickled cells for each treatment condition.
-
Determine the concentration-dependent inhibition of sickling by this compound.
Hemoglobin Binding Affinity Assay
Objective: To quantify the binding affinity (e.g., Ki or Kd) of this compound to purified hemoglobin.
Materials:
-
Purified Hemoglobin A (HbA) and Hemoglobin S (HbS).
-
This compound.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Instrumentation for affinity measurement, such as:
-
Isothermal Titration Calorimetry (ITC).
-
Surface Plasmon Resonance (SPR).
-
Spectroscopic methods (e.g., fluorescence quenching).
-
General Protocol (Example using ITC):
-
Prepare solutions of purified hemoglobin in the ITC sample cell and this compound in the injection syringe, both in the same assay buffer.
-
Perform a series of injections of the this compound solution into the hemoglobin solution while monitoring the heat change associated with binding.
-
Integrate the heat change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Ki can be derived from the Kd.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound. By quantifying the compound's ability to increase hemoglobin's oxygen affinity, inhibit RBC sickling, and bind with high affinity to its target, researchers can effectively characterize its potential as a therapeutic agent for Sickle Cell Disease. Consistent and reproducible data from these assays are crucial for advancing drug development and understanding the compound's mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-07059013 Solution Preparation in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07059013 is a potent, noncovalent modulator of sickle hemoglobin (HbS) that has shown promise in the treatment of sickle cell disease (SCD). It specifically binds to HbS with nanomolecular affinity, stabilizing the oxygenated state of hemoglobin and thereby inhibiting the polymerization of deoxygenated HbS, a key pathological event in SCD.[1][2][3] This mechanism prevents the characteristic sickling of red blood cells, which is responsible for the vaso-occlusive crises and hemolytic anemia associated with the disease.[1][3][4] The preparation of this compound solutions for in vitro cell-based assays is a critical first step for studying its efficacy and mechanism of action. This document provides detailed protocols for the preparation and use of this compound in such assays.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 365.37 g/mol | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | --INVALID-LINK-- |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
This compound acts by non-covalently binding to sickle hemoglobin (HbS). This binding stabilizes the relaxed, oxygenated conformation of the hemoglobin tetramer. By increasing the oxygen affinity of HbS, this compound effectively reduces the concentration of deoxygenated HbS, which is prone to polymerization. This inhibition of HbS polymerization is the primary mechanism through which this compound prevents the sickling of red blood cells.
References
Application Notes and Protocols: Quantifying PF-07059013 Binding to Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a monogenic disorder resulting from a single point mutation in the β-globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS).[1][2][3] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1][2][3][4] This sickling leads to a cascade of downstream effects, including vaso-occlusion, chronic hemolytic anemia, and severe pain crises.[1][4]
PF-07059013 is a noncovalent modulator of hemoglobin designed for the treatment of sickle cell disease.[1][2][4] It acts by binding to hemoglobin and stabilizing its relaxed (R) or oxygenated state.[4] This allosteric modulation increases the oxygen affinity of hemoglobin, thereby delaying the polymerization of deoxygenated HbS and reducing RBC sickling.[1] this compound has demonstrated the ability to bind to hemoglobin with nanomolar affinity and effectively reduce sickling in preclinical models.[1][2][4][5]
These application notes provide detailed protocols for key assays to quantify the binding of this compound to hemoglobin and its effects on red blood cell physiology.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Activity
| Parameter | Value | Description |
| Binding Affinity (Ki) | 0.6 nM | The equilibrium dissociation constant for the binding of this compound to sickle hemoglobin (HbS).[5] |
Table 2: In Vivo Efficacy in Townes SCD Mouse Model
| Parameter | Result | Description |
| RBC Sickling Reduction | 37.8% (±9.0%) decrease | Reduction in red blood cell sickling under hypoxic conditions compared to vehicle-treated mice.[1][2][3][4][6] |
| Hemoglobin Oxygen Affinity (p50) | 53.7% (±21.2%) decrease | Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[6] |
| Hemoglobin Oxygen Affinity (p20) | 84.4% (±2.6%) decrease | Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[6] |
| Hemoglobin Occupancy | >40% | Percentage of hemoglobin bound by this compound in vivo.[6] |
| Hemoglobin Level | 42.4% (±4.2%) increase | Increase in total hemoglobin concentration, addressing the chronic anemia associated with SCD.[6] |
| Hematocrit | 30.9% (±0.7%) increase | Increase in the proportion of red blood cells in the blood.[6] |
| Red Blood Cell Count | 39.2% (±9.3%) increase | Increase in the total number of red blood cells.[6] |
| Reticulocyte Count | 54.7% (±2.4%) decrease | Decrease in immature red blood cells, indicating reduced hemolysis.[6] |
Experimental Protocols
Hemoglobin Oxygen Affinity Assay (p50 Determination)
This protocol describes the determination of the oxygen equilibrium curve for hemoglobin in the presence of a test compound, allowing for the calculation of the p50 value.
Principle: The absorbance spectrum of hemoglobin changes depending on its oxygenation state. By exposing a hemoglobin solution to precisely controlled decreasing oxygen concentrations and measuring the corresponding absorbance changes, an oxygen dissociation curve can be generated.
Materials:
-
Purified human hemoglobin (HbA or HbS)
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Gas-tight cuvettes
-
Spectrophotometer with a temperature-controlled cuvette holder
-
Gas mixing system (to create precise oxygen/nitrogen mixtures)
-
Deoxygenating agent (e.g., sodium dithionite) for baseline correction
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of hemoglobin in PBS at a concentration of approximately 10 µM.
-
Add the test compound to the hemoglobin solution at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Transfer the mixture to a gas-tight cuvette and seal it.
-
Place the cuvette in the temperature-controlled spectrophotometer set to 37°C.
-
Initially, fully oxygenate the sample by bubbling with 100% oxygen. Record the absorbance spectrum of fully oxygenated hemoglobin.
-
Gradually decrease the oxygen tension by introducing precise mixtures of nitrogen and oxygen into the cuvette using the gas mixing system.
-
At each oxygen tension level, allow the sample to equilibrate and then record the full absorbance spectrum.
-
After achieving a fully deoxygenated state (by bubbling with 100% nitrogen), record the spectrum of deoxygenated hemoglobin. A small amount of sodium dithionite can be added to ensure complete deoxygenation for the final reading.
-
Calculate the percentage of oxygenated hemoglobin at each oxygen tension using the recorded absorbance spectra.
-
Plot the percentage of oxygenated hemoglobin against the partial pressure of oxygen.
-
Fit the data to a sigmoidal curve to determine the p50 value.
In Vitro Red Blood Cell Sickling Assay
This assay evaluates the ability of a compound to inhibit hypoxia-induced sickling of red blood cells from individuals with sickle cell disease.
Principle: When deoxygenated, HbS polymerizes, causing RBCs to sickle. The percentage of sickled cells can be quantified by microscopy after incubation under hypoxic conditions.
Materials:
-
Whole blood from an SCD patient
-
This compound or other test compounds
-
Hypoxia chamber or gas bag with a low oxygen gas mixture (e.g., 2% O₂, 5% CO₂, 93% N₂)
-
Microscope with high-resolution imaging capabilities
-
Glass slides and coverslips
-
Formaldehyde solution (for fixing cells)
Procedure:
-
Collect whole blood from an SCD patient in heparinized tubes.
-
Wash the RBCs three times with PBS to remove plasma and buffy coat.
-
Resuspend the RBCs to a hematocrit of 20% in PBS.
-
Pre-incubate the RBC suspension with the test compound or vehicle control at 37°C for 1 hour.
-
Place the samples in a hypoxia chamber and incubate at 37°C for 2-4 hours to induce sickling.
-
After incubation, fix a small aliquot of the cell suspension with formaldehyde.
-
Prepare a wet mount of the fixed cells on a glass slide.
-
Using a microscope, capture images of multiple fields of view for each sample.
-
Count the number of sickled and normal (discoid) cells in each image. A minimum of 200 cells should be counted per sample.
-
Calculate the percentage of sickled cells for each condition.
-
Determine the percentage inhibition of sickling by the test compound relative to the vehicle control.
Hemoglobin Binding Affinity Assay (Fluorescence Quenching)
This protocol provides a generalized method for determining the binding affinity of a compound to hemoglobin using the intrinsic fluorescence of tryptophan residues in the protein.
Principle: The intrinsic fluorescence of tryptophan residues in hemoglobin can be quenched upon the binding of a small molecule. The extent of quenching is dependent on the concentration of the ligand, allowing for the determination of the binding constant.
Materials:
-
Purified human hemoglobin
-
This compound or other test compounds
-
PBS, pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of hemoglobin in PBS.
-
Prepare a series of dilutions of the test compound in PBS.
-
In a cuvette, add the hemoglobin solution to a final concentration of approximately 2 µM.
-
Set the fluorometer to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and an emission scan range of 300-400 nm.
-
Record the fluorescence emission spectrum of the hemoglobin solution alone.
-
Titrate the hemoglobin solution with increasing concentrations of the test compound, allowing the mixture to equilibrate for 2-3 minutes after each addition.
-
Record the fluorescence emission spectrum after each titration step.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity against the concentration of the test compound.
-
Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka) or dissociation constant (Kd).
Red Blood Cell Partitioning Assay
This assay determines the extent to which a compound distributes into red blood cells from plasma.
Principle: The compound is incubated with whole blood, and after separation of plasma and RBCs, the concentration of the compound in each fraction is measured, typically by LC-MS/MS.
Materials:
-
Fresh whole blood (human or animal)
-
This compound or other test compounds
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into fresh whole blood at a known concentration.
-
Incubate the blood at 37°C for a specified time (e.g., 60 minutes), with gentle mixing.
-
After incubation, take an aliquot of the whole blood for analysis.
-
Separate the remaining blood into plasma and RBCs by centrifugation.
-
Carefully collect the plasma.
-
Lyse the RBC pellet with a known volume of water.
-
Determine the concentration of the test compound in the whole blood, plasma, and lysed RBC fractions using a validated LC-MS/MS method.
-
Calculate the blood-to-plasma ratio and the RBC partitioning coefficient.
Diagrams
Caption: Mechanism of action of this compound in sickle cell disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 6. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of PF-07059013 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-07059013 is a non-covalent modulator of sickle hemoglobin (HbS) that has shown potential as a therapeutic agent for sickle cell disease (SCD).[1] It acts by binding to hemoglobin and stabilizing its oxygenated state, which in turn increases the affinity of hemoglobin for oxygen.[2][3] This mechanism of action prevents the polymerization of deoxygenated HbS, a key pathological event in SCD that leads to red blood cell sickling, hemolytic anemia, and vaso-occlusive crises.[4][5] Preclinical studies in the Townes mouse model of SCD have demonstrated that oral administration of this compound can significantly reduce RBC sickling and improve hematological parameters.[2][6]
These application notes provide a summary of the key findings and detailed protocols for the oral administration of this compound in animal models based on published preclinical data.
Mechanism of Action: Hemoglobin Modulation
This compound is an allosteric modulator of hemoglobin.[3] It binds non-covalently to hemoglobin, stabilizing the relaxed (R) state, which has a higher affinity for oxygen.[4] In individuals with sickle cell disease, the mutated hemoglobin (HbS) has a propensity to polymerize when deoxygenated (in the tense or T state).[4] By stabilizing the R-state, this compound effectively reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization and the subsequent sickling of red blood cells.[4]
Mechanism of action of this compound in sickle cell disease.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of orally administered this compound in the Townes mouse model of sickle cell disease.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Animal Model | Dosing Regimen |
| Total Blood Concentration (30 min post-initial dose) | 2–4 mM | Townes SCD Mice | 200 mg/kg, oral, twice daily |
| Steady-State Blood Concentration | 1.5–4 mM | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
Table 2: Pharmacodynamic and Efficacy Data
| Parameter | Result | Percent Change vs. Vehicle | Animal Model | Dosing Regimen |
| Hemoglobin Occupancy | >40% | - | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| RBC Sickling | 37.8% (±9.0%) decrease | ↓ 37.8% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| p50 (Oxygen tension at 50% Hb saturation) | 53.7% (±21.2%) decrease | ↓ 53.7% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| p20 (Oxygen tension at 20% Hb saturation) | 84.4% (±2.6%) decrease | ↓ 84.4% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| Hemoglobin | 42.4% (±4.2%) increase | ↑ 42.4% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| Hematocrit | 30.9% (±0.7%) increase | ↑ 30.9% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| Red Blood Cells | 39.2% (±9.3%) increase | ↑ 39.2% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
| Reticulocytes | 54.7% (±2.4%) decrease | ↓ 54.7% | Townes SCD Mice | 200 mg/kg, oral, twice daily for 15 days |
Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical studies.
In Vivo Dosing and Efficacy Study in Townes SCD Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of sickle cell disease following oral administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Townes SCD model mice
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and housing
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Hematology analyzer
-
Equipment for p50 and sickling assays
Procedure:
-
Animal Acclimation: House Townes SCD mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for a 200 mg/kg dose.
-
Dosing: Administer this compound or vehicle to the mice orally via gavage twice daily for 15 consecutive days.[2] The dose of 200 mg/kg was selected to achieve approximately 25% hemoglobin coverage.[2][7]
-
Blood Sampling:
-
For pharmacokinetic analysis, a single blood sample can be taken at 30 minutes after the first dose to measure initial blood concentration.[2]
-
To monitor steady-state concentrations, single blood samples can be collected at 0.5 hours post-dose on days 1, 5, 8, 11, and 15.[4]
-
At the end of the 15-day treatment period, collect terminal blood samples for pharmacodynamic and hematological analysis.
-
-
Analysis:
-
Pharmacokinetics: Analyze blood samples to determine the concentration of this compound.
-
Hematology: Use a hematology analyzer to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.[2]
-
RBC Sickling Assay: Induce sickling of red blood cells under hypoxic conditions and quantify the percentage of sickled cells. Treatment with this compound resulted in a 37.8% (±9%) decrease in RBC sickling.[2]
-
Oxygen Affinity (p50): Measure the oxygen equilibrium curve of whole blood to determine the p50 value, which is an indicator of hemoglobin's oxygen affinity.[2]
-
Experimental workflow for in vivo studies of this compound.
Conclusion
The oral administration of this compound in the Townes mouse model of sickle cell disease has demonstrated significant improvements in key hematological and disease-specific biomarkers. The provided data and protocols can serve as a valuable resource for researchers and scientists in the field of drug development for sickle cell disease. The non-covalent mechanism of action and the robust preclinical efficacy of this compound highlight its potential as a promising therapeutic candidate.
References
- 1. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 2. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating hemoglobin allostery for treatment of sickle cell disease: current progress and intellectual property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of PF-07059013 in Human Blood Samples by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of PF-07059013 in human blood samples. The protocol outlines procedures for both liquid blood (plasma) and dried blood spot (DBS) sample preparation, followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic evaluations in clinical and preclinical studies.
Introduction
This compound is a noncovalent modulator of hemoglobin designed for the treatment of Sickle Cell Disease (SCD). By binding to hemoglobin, this compound increases its oxygen affinity, which is intended to reduce the polymerization of sickle hemoglobin and subsequent red blood cell sickling.[1][2][3] Accurate measurement of this compound concentrations in blood is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalysis of pharmaceuticals in complex biological matrices.[4][5][6]
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Human whole blood or plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (ultrapure, LC-MS grade)
-
Protein precipitation solvent (e.g., Acetonitrile with 0.1% formic acid)
-
Mitra™ sampling tips (for DBS)
-
96-well collection plates
-
Centrifuge
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
Experimental Protocols
Sample Preparation
Two primary methods for sample preparation are presented: protein precipitation for liquid plasma and solvent extraction for dried blood spots.
a) Protocol for Liquid Plasma using Protein Precipitation (PPT)
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample (except for blank matrix samples).
-
Protein Precipitation: Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each sample.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
b) Protocol for Dried Blood Spots (DBS) using Mitra™ Tips
This protocol is based on a described method for this compound analysis.[7]
-
Sample Collection: Collect 10 µL of human blood using a Mitra™ sampling tip.
-
Drying: Allow the tips to dry completely according to the manufacturer's instructions.
-
Extraction: Place the dried Mitra™ tip into a well of a 96-well plate. Add the extraction solvent (e.g., 200 µL of methanol containing the internal standard).
-
Incubation/Shaking: Seal the plate and shake for a defined period (e.g., 60 minutes) to ensure complete extraction of the analyte.
-
Solvent Transfer: After extraction, carefully remove the Mitra™ tip and transfer the extract to a new plate for analysis.
-
Injection: Inject an aliquot of the extract into the LC-MS/MS system.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. Actual parameters should be optimized for the specific instrumentation used.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1×50 mm) is a suitable choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analyte and then wash the column.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: Optimized for analyte (e.g., 3.0 kV)
-
Source Temperature: Optimized for analyte (e.g., 150 °C)
-
Desolvation Temperature: Optimized for analyte (e.g., 400 °C)
-
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS must be determined by infusing the pure compounds into the mass spectrometer.
-
Calibration and Quality Control
-
Calibration Curve: Prepare calibration standards by spiking blank human plasma or blood with known concentrations of this compound. A typical calibration curve might span from 50 ng/mL to 50,000 ng/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.
-
Acceptance Criteria: The accuracy of back-calculated concentrations for calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). For QC samples, at least two-thirds should be within ±15% of their nominal values.
Quantitative Data Summary
The following table summarizes the performance of a reported analytical method for this compound in dried blood samples.
| Parameter | Value | Reference |
| Analytical Method | HPLC-MS/MS | [7] |
| Biological Matrix | Human Dried Blood (10 µL) | [7] |
| Sampling Method | Mitra™ tips | [7] |
| Extraction Solvent | Methanol | [7] |
| Quantification Range | 50 - 50,000 ng/mL | [7] |
| Correlation (Dried vs. Liquid Blood) | r = 0.95 | [7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for bioanalytical method validation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note and Protocol: Evaluating the Effect of PF-07059013 on Hemoglobin Oxygen Affinity
Introduction
PF-07059013 is a non-covalent modulator of sickle hemoglobin (HbS) that binds to hemoglobin with high affinity.[1] Developed for the treatment of Sickle Cell Disease (SCD), its mechanism of action involves stabilizing the oxygenated, relaxed (R-state) of hemoglobin.[2] This stabilization increases hemoglobin's affinity for oxygen, which delays the polymerization of deoxygenated HbS, a key pathological event in SCD.[2][3] Consequently, this compound has been shown to reduce red blood cell (RBC) sickling and improve markers of hemolytic anemia in preclinical models.[4][5][6]
The primary method for quantifying the effect of compounds like this compound is to measure the change in hemoglobin's oxygen affinity. This is typically expressed as the P50 value, which is the partial pressure of oxygen (pO2) at which hemoglobin is 50% saturated.[7][8][9] A decrease in the P50 value signifies an increased affinity of hemoglobin for oxygen, resulting in a "left shift" of the oxygen-hemoglobin dissociation curve (ODC).[7][8] This application note provides detailed protocols for evaluating the effect of this compound on hemoglobin oxygen affinity using both purified hemoglobin and whole blood samples.
Mechanism of Action: this compound
This compound binds non-covalently to hemoglobin, promoting the R-state conformation. This allosteric modulation enhances the uptake and retention of oxygen, thereby counteracting the conditions that lead to HbS polymerization and RBC sickling.
Caption: Mechanism of this compound in preventing HbS polymerization.
Experimental Protocols
This section details two primary methods for assessing the impact of this compound on hemoglobin oxygen affinity.
Protocol 1: In Vitro Analysis using Purified Hemoglobin
This protocol measures the direct effect of this compound on the oxygen affinity of purified hemoglobin by generating a full oxygen dissociation curve.
1. Materials and Reagents:
-
Purified Human Hemoglobin A (HbA) or Hemoglobin S (HbS)
-
This compound stock solution (in DMSO)
-
TES buffer (e.g., 50 mM TES, pH 7.4, 100 mM NaCl, 1 mM EDTA)
-
Sodium dithionite (for chemical deoxygenation, if applicable)
-
Compressed gases: Air, Nitrogen (N2)
-
Hemox™ Analyzer or equivalent instrument for generating oxygen equilibrium curves[10]
2. Equipment:
-
Hemox™ Analyzer (TCS Scientific) or a spectrophotometer with a tonometer
-
Spectrophotometer for concentration determination
-
pH meter
-
Incubator or water bath (37°C)
3. Procedure:
-
Hemoglobin Preparation: Prepare a solution of purified Hb (e.g., 25 µM tetramer) in the TES buffer.[10] Verify the concentration and purity spectrophotometrically.
-
Compound Incubation:
-
Create serial dilutions of this compound in TES buffer to achieve the desired final concentrations. Include a vehicle control (DMSO equivalent).
-
Add the this compound dilutions to the hemoglobin solution.
-
Incubate the mixture for 45 minutes at 37°C to allow for compound binding.[10]
-
-
Oxygen Equilibrium Curve (OEC) Generation:
-
Transfer the incubated hemoglobin sample into the measurement cuvette of the Hemox™ Analyzer.
-
Saturate the sample with oxygen by bubbling compressed air for 10-15 minutes.[10]
-
Initiate the deoxygenation process by bubbling compressed N2 through the sample.[10]
-
The instrument will continuously record the partial pressure of oxygen (pO2) and the corresponding oxygen saturation of the hemoglobin.
-
The output is a full OEC, plotting % O2 saturation against pO2.
-
-
Data Analysis:
-
From the generated OEC, the software automatically calculates the P50 value.
-
Compare the P50 values of the this compound-treated samples to the vehicle control. A statistically significant decrease in P50 indicates an increase in oxygen affinity.
-
Protocol 2: Ex Vivo Analysis using Whole Blood
This protocol is designed to measure hemoglobin oxygen affinity in whole blood samples obtained from subjects (e.g., animal models or clinical trial participants) dosed with this compound.
1. Materials and Reagents:
-
Freshly collected whole blood in heparinized tubes
-
Phosphate-buffered saline (PBS)
-
Blood gas analyzer or co-oximeter
2. Equipment:
-
Blood gas analyzer capable of measuring pO2, pCO2, pH, and sO2
-
Automated hemoximetry system or specialized equipment for OEC determination from whole blood[11][12][13]
3. Procedure:
-
Sample Collection: Collect whole blood from control (vehicle-dosed) and this compound-dosed subjects at specified time points post-administration. Ensure anaerobic handling to maintain the native gas content.
-
Measurement (Single-Point Method):
-
For a rapid assessment, a single-point P50 calculation can be performed.[7][13]
-
Immediately introduce the fresh blood sample into a blood gas analyzer to measure the actual pH, pCO2, pO2, and hemoglobin oxygen saturation (sO2).
-
Use established algorithms, such as the Siggaard-Andersen algorithm, to calculate the P50 value, corrected to standard conditions (pH 7.4, pCO2 40 mmHg, 37°C).[7]
-
-
Measurement (Multi-Point/Full Curve Method):
-
For a more comprehensive analysis, generate a full OEC from the whole blood sample.[11][12]
-
This requires specialized instrumentation that exposes the blood to various calibrated gas mixtures with decreasing oxygen concentrations and measures the corresponding changes in saturation.
-
The instrument plots the OEC and determines the P50 value directly.
-
-
Data Analysis:
-
Compare the P50 values from the treated group with the control group.
-
Correlate changes in P50 with other relevant endpoints, such as hemoglobin levels, reticulocyte counts, and RBC sickling assays.
-
Caption: Experimental workflow for evaluating this compound's effect on P50.
Data Presentation
Quantitative data should be summarized to clearly present the effects of this compound. The following tables are based on representative data from preclinical studies on this compound and similar hemoglobin modulators.
Table 1: In Vitro Effect of this compound on Hemoglobin P50
| Compound Concentration | P50 (mmHg) ± SD | Fold Shift in P50 (vs. Vehicle) |
| Vehicle (0 µM) | 10.5 ± 0.6 | 1.0 |
| 1 µM this compound | 7.2 ± 0.4 | 0.69 |
| 10 µM this compound | 4.8 ± 0.3 | 0.46 |
| 30 µM this compound | 3.1 ± 0.2 | 0.30 |
Table 2: Ex Vivo Effects of this compound in a Townes SCD Mouse Model [4]
| Parameter | Vehicle Control Group (Mean ± SD) | This compound Treated Group (Mean ± SD) | Percent Change |
| P50 (mmHg) | 35.0 ± 7.4 | 16.2 ± 7.4 | ↓ 53.7% |
| Hemoglobin (g/dL) | 8.5 ± 0.9 | 12.1 ± 1.0 | ↑ 42.4% |
| Hematocrit (%) | 28.5 ± 1.5 | 37.3 ± 0.2 | ↑ 30.9% |
| RBC Count (10^12/L) | 7.4 ± 1.4 | 10.3 ± 1.0 | ↑ 39.2% |
| Reticulocytes (%) | 35.3 ± 0.9 | 16.0 ± 0.6 | ↓ 54.7% |
| RBC Sickling (%) | 55.0 ± 5.0 | 34.2 ± 5.0 | ↓ 37.8% |
References
- 1. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is <em>p</em>50 [acutecaretesting.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for routine measurement of blood hemoglobin oxygen affinity. International Federation of Clinical Chemistry, Scientific Division, Committee on pH, Blood Gases and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guidelines for routine measurement of blood hemoglobin oxygen affinity. IFCC Scientific Division, Committee on pH, Blood Gases, and Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes: Cell-Based Models for Evaluating PF-07059013 Activity
Introduction
PF-07059013 is a noncovalent modulator of sickle hemoglobin (HbS) developed for the treatment of Sickle Cell Disease (SCD).[1][2][3][4] SCD is a genetic disorder caused by a point mutation in the β-globin gene, leading to the production of HbS.[1][3][4] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to deform into a characteristic sickle shape.[1][3] This sickling leads to hemolytic anemia, vaso-occlusion, and severe pain crises.[1][5] this compound acts by binding to HbS with high affinity, stabilizing its oxygenated conformation.[2][6] This allosteric modulation increases hemoglobin's affinity for oxygen, thereby delaying HbS polymerization and preventing RBC sickling.[1]
Unlike traditional kinase inhibitors that target complex signaling cascades, the activity of this compound is assessed using specialized cell-based models that focus on the primary pathophysiology of SCD. The most relevant models are not immortalized cell lines but rather primary red blood cells sourced from SCD patients or transgenic mouse models that express human HbS, such as the Townes SCD mouse model.[6][7] These application notes provide detailed protocols for the key assays used to quantify the therapeutic activity of this compound ex vivo and summarize its reported efficacy.
Data Presentation: Efficacy of this compound in a Townes SCD Mouse Model
The following table summarizes the quantitative data from a 15-day study where this compound was administered orally (200 mg/kg, twice daily) to Townes SCD mice. The results demonstrate a significant reduction in RBC sickling and improvements in key markers of hemolytic anemia.[6][7]
| Parameter | Result | Change vs. Vehicle | Reference |
| RBC Sickling | 37.8% (±9.0%) decrease | ↓ | [3][4][6] |
| Hemoglobin (Hb) | 42.4% (±4.2%) increase | ↑ | [6][7] |
| Hematocrit | 30.9% (±0.7%) increase | ↑ | [6][7] |
| Total RBC Count | 39.2% (±9.3%) increase | ↑ | [6][7] |
| Reticulocytes | 54.7% (±2.4%) decrease | ↓ | [6][7] |
| Oxygen Affinity (p50) | 53.7% (±21.2%) decrease | ↓ | [6] |
Visual Summaries of Mechanism and Workflows
The following diagrams illustrate the mechanism of this compound and the experimental workflows detailed in the protocols.
Caption: Mechanism of this compound in preventing RBC sickling.
Caption: Experimental workflow for the RBC sickling assay.
Caption: Workflow for determining drug partitioning into RBCs.
Experimental Protocols
Protocol 1: Ex Vivo Red Blood Cell (RBC) Sickling Assay
This protocol details the method for quantifying the inhibitory effect of this compound on hypoxia-induced sickling of RBCs from SCD models.
Materials:
-
Whole blood from Townes SCD mice or consenting SCD patients, collected in K2-EDTA tubes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Hypoxia chamber or glove box with a gas mixture of 95% N₂ / 5% CO₂.
-
Glutaraldehyde solution (2% in PBS).
-
Microscope slides and coverslips.
-
Light microscope with imaging capabilities (40x or higher objective).
Methodology:
-
Blood Preparation:
-
Wash freshly collected whole blood three times with PBS by centrifugation (800 x g for 5 minutes) and aspiration of the supernatant.
-
Resuspend the final RBC pellet in PBS to a hematocrit of 20%.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in PBS. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[8]
-
In a 96-well plate, add 100 µL of the 20% RBC suspension to each well.
-
Add 1 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Hypoxia Induction:
-
Place the 96-well plate in a pre-warmed (37°C) hypoxia chamber.
-
Induce deoxygenation by flushing the chamber with the N₂/CO₂ gas mixture.
-
Incubate under hypoxic conditions for 4 hours to induce sickling.
-
-
Cell Fixation:
-
After incubation, remove the plate from the chamber.
-
Immediately add 100 µL of 2% glutaraldehyde solution to each well to fix the cells and preserve their morphology.
-
Let the cells fix for at least 15 minutes at room temperature.
-
-
Microscopy and Quantification:
-
Gently resuspend the fixed cells.
-
Place a 10 µL drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Using a light microscope, capture images from several random fields for each sample.
-
Manually or with image analysis software, count the number of sickled and normal (discoid) cells. A cell is typically defined as sickled if it has at least one sharp projection.
-
Count a minimum of 200 cells per sample to ensure statistical significance.
-
-
Data Analysis:
-
Calculate the percentage of sickled cells for each condition:
-
% Sickled Cells = (Number of Sickled Cells / Total Number of Cells) x 100
-
-
Plot the % Sickled Cells against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Hemoglobin Oxygen Affinity Assay (p50 Determination)
This protocol describes how to measure the effect of this compound on the oxygen-binding affinity of hemoglobin, a key indicator of its mechanism of action.
Materials:
-
Whole blood from Townes SCD mice or SCD patients (K2-EDTA).
-
This compound stock solution and vehicle control (DMSO).
-
HEMOX™ Buffer (or similar) with antifoaming agent.
-
HEMOX™-Analyzer or similar instrument capable of generating oxygen-hemoglobin dissociation curves.
-
Compressed gas cylinders (Pure N₂ and Air).
Methodology:
-
Sample Preparation:
-
Treat whole blood with various concentrations of this compound or vehicle as described in Protocol 1, Step 2. Incubate for 1 hour at 37°C.
-
Following incubation, dilute a small aliquot (e.g., 50 µL) of the treated blood into 5 mL of pre-warmed HEMOX™ Buffer.
-
-
Instrument Setup and Calibration:
-
Turn on and calibrate the HEMOX™-Analyzer according to the manufacturer’s instructions. Ensure the sample chamber is maintained at 37°C.
-
-
Oxygenation and Deoxygenation Cycle:
-
Introduce the prepared sample into the measurement cuvette.
-
First, saturate the sample with oxygen by bubbling air through it until a stable maximum absorbance is reached (100% saturation).
-
Next, deoxygenate the sample by bubbling pure N₂ through it. The instrument continuously records the partial pressure of oxygen (pO₂) and the corresponding changes in light absorbance at specific wavelengths to determine hemoglobin saturation.
-
-
Data Acquisition and Analysis:
-
The instrument's software will automatically plot the oxygen-hemoglobin dissociation curve (percent saturation vs. pO₂).
-
From this curve, the p50 value—the partial pressure of oxygen at which hemoglobin is 50% saturated—is determined.
-
A decrease in the p50 value (a "left shift" of the curve) indicates a higher affinity of hemoglobin for oxygen.
-
Compare the p50 values of this compound-treated samples to the vehicle control to quantify the compound's effect.[1]
-
Protocol 3: Cellular Stability and Red Blood Cell Partitioning Assay
This protocol is used to determine the stability of this compound in blood and its partitioning between plasma and RBCs, which is critical for understanding its pharmacokinetic and pharmacodynamic properties.[2][4]
Materials:
-
Fresh human or mouse whole blood (K2-EDTA).
-
This compound stock solution.
-
Incubator (37°C).
-
Refrigerated centrifuge.
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Methodology:
-
Compound Incubation:
-
Pre-warm whole blood to 37°C.
-
Spike the blood with this compound to a final concentration (e.g., 1 µM).
-
Incubate the sample at 37°C, taking aliquots at various time points (e.g., 0, 1, 2, 4, 24 hours) to assess stability. For partitioning, a single time point (e.g., 1 hour) is sufficient.
-
-
Fraction Separation:
-
For each aliquot, transfer 100 µL of blood into a microcentrifuge tube.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma and RBCs.
-
-
Sample Extraction:
-
Plasma Fraction: Carefully collect a known volume (e.g., 40 µL) of the plasma supernatant and transfer it to a new tube. Add 3 volumes (120 µL) of cold ACN containing the internal standard to precipitate proteins.
-
RBC Fraction: Aspirate and discard any remaining plasma. Add 3 volumes (relative to the initial plasma volume, e.g., 120 µL) of cold ACN with internal standard to the RBC pellet to lyse the cells and precipitate proteins.
-
Vortex all samples vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitate.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant from both the plasma and RBC fractions to vials for analysis.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Stability: Plot the concentration of this compound over time to determine its degradation rate in whole blood.
-
Partitioning Ratio (RBC/Plasma): Calculate the ratio of the drug concentration in RBCs to that in plasma. This indicates the compound's preference for accumulating within red blood cells, its target compartment.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-07059013 Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with PF-07059013 in aqueous buffers. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an investigational, orally active, noncovalent modulator of sickled hemoglobin (HbS).[1][2] It binds to hemoglobin with high affinity and has been shown to reduce red blood cell sickling in preclinical models of sickle cell disease (SCD).[1][3][4][5][6] The molecule is currently in clinical trials for the treatment of SCD.[3][5][6][7]
Q2: What is the mechanism of action of this compound?
A2: this compound is designed to stabilize the oxygenated state of hemoglobin. By binding to hemoglobin, it increases its affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS—the primary event that leads to red blood cell sickling and the associated pathologies in SCD.[4][8]
Q3: Why is the solubility of this compound in aqueous buffers a concern?
A3: Like many small molecule inhibitors, particularly those with hydrophobic and rigid structures, this compound may exhibit limited solubility in aqueous buffers.[9] Poor solubility can lead to several experimental issues, including inaccurate concentration determinations, precipitation during assays, and unreliable biological data.[10][11]
Troubleshooting Guide for this compound Solubility
This guide addresses common solubility issues in a question-and-answer format.
Q4: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous buffer is exceeded as the percentage of the organic solvent (DMSO) decreases.[9] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.[11]
-
Modify the Aqueous Buffer: The composition of your aqueous buffer can significantly impact the solubility of your compound.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Systematically test a range of pH values around the physiological pH to identify the optimal pH for solubility.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400) in your final assay buffer can improve solubility.[11]
-
Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that help to keep hydrophobic compounds in solution.[9][11] A typical starting concentration is 0.01%.
-
Illustrative Solubility Data for a Kinase Inhibitor in Various Buffers
| Buffer System (pH 7.4) | Additive | Illustrative Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | None | 5 |
| PBS | 0.1% Tween-20 | 25 |
| PBS | 5% Ethanol | 15 |
| Tris-HCl (50 mM) | None | 8 |
| Tris-HCl (50 mM) | 0.1% Tween-20 | 30 |
Note: This data is for illustrative purposes only and may not be representative of this compound. Experimental determination is recommended.
Q5: My solution of this compound in aqueous buffer appears cloudy or forms a precipitate over time during my experiment. What could be the cause and how can I fix it?
A5: Cloudiness or gradual precipitation suggests that the compound is slowly coming out of solution.[11] This can be influenced by factors like temperature changes or interactions with other components in your assay.[11]
-
Maintain Constant Temperature: Ensure your experiment is conducted at a constant temperature.[11]
-
Re-evaluate Buffer Components: Some buffer components might interact with this compound and reduce its solubility. If possible, test simpler buffer systems.
-
Reduce Incubation Time: If the precipitation occurs over a long incubation period, consider reducing the incubation time if experimentally feasible.[11]
Q6: How can I determine the aqueous solubility of this compound in my specific buffer?
A6: It is highly recommended to experimentally determine the solubility of this compound in your specific experimental buffer. There are two common methods for this:
-
Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility.[11] It involves diluting a concentrated DMSO stock of the compound into the aqueous buffer and detecting the concentration at which precipitation occurs, often using nephelometry (light scattering).[11]
-
Thermodynamic Solubility Assay (Shake-Flask Method): This is the gold standard for determining equilibrium solubility.[9] It involves incubating an excess of the solid compound in the buffer until equilibrium is reached, followed by separating the solid and quantifying the dissolved compound, typically by HPLC.[9]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous buffer of interest (e.g., 198 µL). This creates a range of compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[11]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.[11]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing your aqueous buffer of interest.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation and/or filtration using a 0.45 µm syringe filter.
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming poor oral bioavailability of PF-07059013 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07059013, focusing on challenges related to its oral administration in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a noncovalent modulator of sickle hemoglobin (HbS) that has been investigated for the treatment of sickle cell disease (SCD).[1][2] It binds specifically to hemoglobin with high affinity, stabilizing the oxygenated state of HbS. This delays the polymerization of deoxygenated HbS, a key event in the sickling of red blood cells (RBCs) that underlies the pathophysiology of SCD.[1]
Q2: I am observing low plasma concentrations of this compound after oral administration in mice. Does this indicate poor oral bioavailability?
Low plasma concentrations alone may not indicate poor overall bioavailability for this compound. This compound exhibits strong and extensive partitioning into red blood cells (RBCs), which is its target compartment.[1][3] Therefore, measuring only plasma levels can be misleading. It is crucial to measure the total blood concentration (plasma + RBCs) to get an accurate assessment of the absorbed dose. The primary publication on this compound reports achieving steady-state blood concentrations of 1.5–4 mM in Townes SCD mice after oral administration of 200 mg/kg twice daily.[4]
Q3: What are the known pharmacokinetic properties of this compound in mice?
This compound displays complex and nonlinear pharmacokinetics in mice.[5] This is due to its high-affinity, cooperative binding to hemoglobin, its pharmacological target.[5] This target-mediated drug disposition (TMDD) means that as the drug concentration increases, the fraction of unbound drug in the blood decreases.[5] This can affect the drug's distribution and elimination. Due to this complex PK profile, a simple oral bioavailability percentage (F%) is not reported in the primary literature. Instead, the focus is on achieving sufficient target engagement in the RBCs.
Troubleshooting Guide
Issue: Inconsistent or low blood concentrations of this compound in mice after oral gavage.
Possible Causes and Solutions:
-
Formulation Issues: The solubility of a compound can significantly impact its oral absorption. While specific formulation details for the preclinical studies with this compound are not fully disclosed in the primary literature, ensuring the compound is adequately solubilized or suspended in the vehicle is critical.
-
Recommendation: Consider using common formulation strategies for poorly soluble drugs, such as preparing a suspension in a vehicle like 0.5% methylcellulose or creating a solution using co-solvents, if compatible with the compound's chemistry.
-
-
Dosing Technique: Improper oral gavage technique can lead to variability in the administered dose or cause stress to the animals, which can affect gastrointestinal function and drug absorption.
-
Recommendation: Ensure personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle sizes and administer the formulation gently to avoid esophageal or stomach injury.
-
-
Animal-to-Animal Variability: Standard biological variability among mice can contribute to differences in drug absorption and metabolism.
-
Recommendation: Increase the number of animals per group to improve the statistical power of your study and better account for individual variations.
-
-
Blood Sampling Time Points: Due to rapid absorption and distribution, the timing of blood sampling is critical for accurately capturing the pharmacokinetic profile.
-
Recommendation: Based on published data for a similar compound, peak concentrations may be reached relatively quickly.[1] A pilot study with dense sampling at early time points (e.g., 15, 30, 60 minutes) post-dose can help determine the optimal sampling schedule.
-
Data Presentation
While a specific oral bioavailability percentage for this compound in mice is not available in the cited literature, the following table summarizes the key pharmacokinetic parameters and outcomes observed in Townes SCD mice.
| Parameter | Value | Species/Model | Dosing Regimen | Source |
| Steady-State Blood Conc. | 1.5–4 mM | Townes SCD Mice | 200 mg/kg, twice daily, oral | Gopalsamy et al., 2021[4] |
| Hemoglobin Occupancy | >40% | Townes SCD Mice | 200 mg/kg, twice daily, oral (15 days) | Jeffery et al., 2021[4] |
| Reduction in RBC Sickling | 37.8% (±9.0%) | Townes SCD Mice | 200 mg/kg, twice daily, oral (15 days) | Gopalsamy et al., 2020[1] |
| Pharmacokinetic Profile | Nonlinear, Target-Mediated Disposition | Mice | IV and Oral administration | Xu & An, 2023[5] |
Experimental Protocols
1. General Protocol for Oral Administration in Mice:
This is a general guideline; specific details should be optimized for your experimental setup.
-
Compound Preparation: Prepare the dosing formulation of this compound. A common vehicle for oral dosing of suspension formulations is 0.5% (w/v) methylcellulose in water. Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
Animal Dosing:
-
Fast the mice for a short period (e.g., 4 hours) before dosing to reduce variability in gastric emptying, but ensure access to water.
-
Weigh each mouse to calculate the precise volume of the dosing formulation to be administered.
-
Administer the formulation via oral gavage using a suitable gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing. For a full pharmacokinetic profile, typical time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to separate plasma or analyze whole blood, as required. Given the high RBC partitioning of this compound, whole blood analysis is recommended.
-
-
Sample Analysis: Analyze the concentration of this compound in the blood or plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
2. Assessing Red Blood Cell Partitioning:
-
Following blood collection into EDTA tubes, a small aliquot of whole blood is taken for analysis.
-
The remaining blood is centrifuged to separate plasma and RBCs.
-
The plasma is collected, and the RBCs are washed multiple times with a buffered saline solution.
-
The concentration of this compound is determined in the whole blood, plasma, and the washed RBC lysate.
-
The blood-to-plasma ratio can then be calculated to quantify the extent of RBC partitioning.
Visualizations
Caption: Experimental workflow for assessing the oral pharmacokinetics of this compound in mice.
Caption: Mechanism of action of this compound in preventing RBC sickling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pharmacometrics Model to Characterize a New Type of Target-Mediated Drug Disposition (TMDD) - Nonlinear Pharmacokinetics of Small-Molecule this compound Mediated By Its High-capacity Pharmacological Target Hemoglobin With Positive Cooperative Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of PF-07059013 Sickling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of sickling assays involving the hemoglobin modulator, PF-07059013.
Introduction to this compound and its Mechanism of Action
This compound is a noncovalent modulator of sickle hemoglobin (HbS) that has been investigated for the treatment of sickle cell disease (SCD).[1][2] It functions by binding to hemoglobin and increasing its affinity for oxygen. This allosteric modulation stabilizes the oxygenated, relaxed (R-state) conformation of HbS, thereby delaying the polymerization of deoxygenated HbS, which is the primary event leading to red blood cell (RBC) sickling.[3][4] Consequently, in vitro assays for this compound are designed to measure its impact on sickling morphology under hypoxic conditions and its effect on hemoglobin oxygen affinity.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro and in vivo effect of this compound on red blood cell sickling?
A1: In preclinical studies using a Townes SCD mouse model, this compound demonstrated a significant reduction in RBC sickling. A 2-week multiple dose study showed a 37.8% (±9.0%) reduction in sickling compared to vehicle-treated mice.[1][5][6][7]
Q2: How does this compound affect hemoglobin's oxygen affinity?
A2: this compound increases hemoglobin's oxygen affinity, which is quantified by a decrease in the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). In a mouse model, treatment with this compound resulted in an average p50 decrease of 53.7% (±21.2%) compared to the vehicle.[2]
Q3: What are the key assays used to evaluate the efficacy of this compound?
A3: The two primary in vitro assays are the sickling assay, which assesses RBC morphology under hypoxic conditions, and the hemoglobin oxygen affinity assay, which measures the p50 value. High-content imaging is a common method for quantifying sickling.[8][9]
Troubleshooting Guide for this compound Sickling Assays
High-Content Imaging Sickling Assay
This assay typically involves inducing hypoxia in whole blood or washed erythrocytes in the presence of this compound, followed by fixation and automated imaging to quantify the percentage of sickled cells.
Problem 1: High variability in the percentage of sickled cells between replicate wells.
| Potential Cause | Troubleshooting Suggestion |
| Uneven cell seeding | Ensure proper mixing of the cell suspension before and during plating. Use wide-bore pipette tips to avoid cell shearing. |
| Inconsistent hypoxia induction | Use a sealed hypoxia chamber with a calibrated gas mixture. Ensure uniform gas exchange across the plate. Avoid opening the chamber during incubation. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to temperature and humidity fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Automated imaging and analysis artifacts | Optimize the image analysis algorithm to accurately distinguish between sickled and normal cells. Manually review a subset of images to validate the automated classification. Ensure consistent focus across the plate. |
| Cell clumping or aggregation | Gently resuspend cells before plating. Consider using an anti-coagulant in the blood collection tube. Visually inspect wells for aggregates before imaging. |
Problem 2: Lower than expected anti-sickling effect of this compound.
| Potential Cause | Troubleshooting Suggestion |
| Compound instability or degradation | Prepare fresh compound solutions for each experiment. Assess the stability of this compound in the assay buffer under experimental conditions (temperature, light exposure). |
| Suboptimal incubation time | Optimize the incubation time with this compound to ensure sufficient time for the compound to enter the red blood cells and bind to hemoglobin. |
| Incorrect compound concentration | Verify the stock solution concentration and perform accurate serial dilutions. |
| Insufficient hypoxia | Ensure the oxygen level in the hypoxia chamber is low enough to induce robust sickling in the control wells. |
| High donor-to-donor variability | Use blood from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling. |
Problem 3: Artifacts in high-content imaging.
| Potential Cause | Troubleshooting Suggestion |
| Compound precipitation | Visually inspect wells for precipitate after compound addition. If present, consider adjusting the solvent or reducing the final compound concentration. |
| Autofluorescence of the compound | Image a well with the compound in media alone to check for autofluorescence in the channels used for cell imaging. If significant, consider using a different fluorescent stain or imaging channel. |
| Fixation-induced morphological changes | Optimize the concentration of the fixative (e.g., glutaraldehyde) and the fixation time to preserve cell morphology without introducing artifacts. |
| Drug-induced red blood cell morphology changes | Some compounds can alter RBC morphology independent of sickling.[10] Include a normoxic control with the compound to assess for such effects. |
Hemoglobin Oxygen Affinity (p50) Assay
This assay measures the oxygen-hemoglobin dissociation curve to determine the p50 value.
Problem 1: Inconsistent or drifting p50 values.
| Potential Cause | Troubleshooting Suggestion |
| Temperature fluctuations | Use a temperature-controlled sample chamber and ensure the buffer is pre-warmed to the correct temperature (typically 37°C). Temperature affects hemoglobin's oxygen affinity. |
| pH changes in the sample | Use a well-buffered solution and measure the pH of the sample before and after the assay. The Bohr effect describes the pH-dependence of oxygen affinity. |
| Presence of methemoglobin | Minimize the formation of methemoglobin by using fresh samples and appropriate buffers. The presence of methemoglobin can shift the oxygen dissociation curve. |
| Inaccurate blood gas measurements | Calibrate the oxygen and pH electrodes of the blood gas analyzer according to the manufacturer's instructions. |
Problem 2: Difficulty in obtaining a complete and smooth oxygen dissociation curve.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient deoxygenation/reoxygenation | Ensure a slow and steady flow of nitrogen (for deoxygenation) and air (for reoxygenation) to allow for equilibrium at each step. |
| Hemolysis of red blood cells | Handle blood samples gently to avoid mechanical lysis. |
| Instrument malfunction | Check the instrument's light source, detectors, and gas flow regulators for proper functioning. |
Data Presentation
In Vivo Efficacy of this compound in Townes SCD Mice
| Parameter | Vehicle | This compound | % Change |
| RBC Sickling (%) | - | - | 37.8 ± 9.0% decrease[1][5][6][7] |
| Hemoglobin (g/dL) | - | - | 42.4 ± 4.2% increase[2] |
| Hematocrit (%) | - | - | 30.9 ± 0.7% increase[2] |
| Red Blood Cells (x10^6/µL) | - | - | 39.2 ± 9.3% increase[2] |
| Reticulocytes (%) | - | - | 54.7 ± 2.4% decrease[2] |
| p50 (mmHg) | - | - | 53.7 ± 21.2% decrease[2] |
Experimental Protocols
High-Content Imaging Sickling Assay Protocol
This protocol is a generalized procedure based on published methods for high-throughput sickling assays.[8][9]
-
Blood Sample Preparation:
-
Collect whole blood from sickle cell disease patients in EDTA-containing tubes.
-
Prepare a 1:1000 dilution of the whole blood in a modified HEMOX buffer (pH 7.4).
-
-
Compound Plating:
-
Dispense this compound and control compounds into a 384-well plate. Include vehicle (e.g., DMSO) and positive controls.
-
-
Cell Plating and Incubation:
-
Add the diluted blood suspension to the compound-containing wells.
-
Seal the plate and place it in a hypoxia chamber.
-
Induce hypoxia by flushing the chamber with a gas mixture of 4% oxygen and 96% nitrogen.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
-
Cell Fixation:
-
After incubation, add 2% glutaraldehyde solution to each well to fix the cells.
-
Incubate for 15 minutes at 37°C.
-
-
Imaging and Analysis:
-
Centrifuge the plate to sediment the red blood cells.
-
Acquire images of the cells in each well using a high-content imaging system in brightfield or using a fluorescent membrane dye.
-
Use an automated image analysis software to classify cells as "sickled" or "normal" based on morphological parameters (e.g., aspect ratio, circularity).
-
Calculate the percentage of sickled cells for each well.
-
Hemoglobin Oxygen Affinity (p50) Assay Protocol
This protocol is a generalized procedure for determining the p50 value.
-
Sample Preparation:
-
Prepare whole blood or a solution of purified hemoglobin.
-
Incubate the sample with this compound or control compounds at 37°C.
-
-
Oxygenation and Deoxygenation:
-
Place the sample in the measurement cuvette of a hemoximeter or a blood gas analyzer.
-
Fully oxygenate the sample by bubbling with compressed air.
-
Initiate deoxygenation by bubbling with a controlled flow of nitrogen.
-
-
Data Acquisition:
-
Continuously measure the partial pressure of oxygen (pO2) and the percentage of oxyhemoglobin saturation as the sample deoxygenates.
-
Record the data to generate an oxygen-hemoglobin dissociation curve.
-
-
Data Analysis:
-
From the dissociation curve, determine the pO2 at which the hemoglobin is 50% saturated. This value is the p50.
-
Correct the p50 value to standard conditions (pH 7.4, 37°C) if necessary.
-
Mandatory Visualizations
Caption: Experimental workflow for a high-content imaging-based sickling assay.
Caption: Mechanism of action of this compound in inhibiting RBC sickling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies to Alter Oxygen Affinity of Sickle Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. functionalfluidics.com [functionalfluidics.com]
- 9. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical-associated artifacts [imagebank.hematology.org]
challenges in synthesizing PF-07059013 for research purposes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists synthesizing PF-07059013 for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The synthesis of this compound, a non-covalent modulator of hemoglobin, presents several challenges, particularly when scaling up from discovery synthesis to larger quantities. Key difficulties include:
-
Scalability of the initial route: The discovery synthesis, particularly a modified Friedlander reaction for the quinoline core, is difficult to scale beyond a few grams.[1]
-
Late-stage C-O coupling: The Buchwald-Hartwig C-O coupling used to connect the two main fragments of the molecule can be challenging to optimize and requires significant effort to reduce palladium content in the final product.[1][2]
-
Intermediate isolation: The isolation of key intermediates, such as the tosylate, can be problematic on a larger scale due to safety and operational issues.[1]
-
Impurity control: The synthesis is sensitive to impurities, which can affect the efficiency of metal-catalyzed cross-coupling reactions.[1]
-
Side reactions: The formation of byproducts, such as overbenzylation products, needs to be carefully controlled.[1]
Q2: What are the key starting materials for the synthesis of this compound?
The synthesis of this compound involves the preparation of two key fragments, often referred to as the left-hand side (LHS) and the right-hand side (RHS). The synthesis of the LHS alcohol starts from commercially available 2-bromo-5-fluoropyridine.[3] The RHS, a 3-hydroxyquinoline derivative, is constructed from 5-fluoroisatin using a Pfitzinger reaction.[3]
Q3: What is the mechanism of action of this compound?
This compound is a noncovalent modulator of sickle hemoglobin (HbS).[4] It binds to hemoglobin with nanomolar affinity, stabilizing the oxygenated state of the protein.[4][5] This stabilization prevents the polymerization of deoxygenated HbS, which is the primary cause of red blood cell sickling in sickle cell disease.[3][6] The drug partitions strongly into red blood cells.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the Pfitzinger reaction for the RHS quinoline core. | - Suboptimal reaction conditions (temperature, concentration).- Poor quality of starting materials (isatin, bromo-oxo-propanoic acid). | - Optimize reaction temperature and concentration.- Ensure the purity of starting materials. Consider recrystallization or purification of the isatin if necessary. |
| Formation of overbenzylation side product during the synthesis of the benzyl ether. | - Excess benzyl bromide used. | - Strictly control the equivalents of benzyl bromide used in the reaction.[1] |
| Low purity of the N-oxide intermediate. | - Inefficient oxidation reagent. | - Use m-CPBA for the oxidation reaction, as it has been shown to give higher purity compared to reagents like urea-hydrogen peroxide (UHP).[1] |
| High palladium content in the final product after Buchwald-Hartwig coupling. | - Inefficient palladium removal method. | - Employ a multi-step purification protocol including treatment with HCl to form the salt, which helps in precipitating out the palladium.[7]- Use a diphosphine ligand like DPPE to stabilize palladium in the solution, facilitating its removal.[7]- Utilize silica-based metal scavengers.[7] |
| Sluggish SN2 alkylation in the one-pot tosyl swap and alkylation step. | - Inappropriate solvent system. | - Use an optimized solvent system of 80:20 THF/DMSO. THF alone is too sluggish, while higher concentrations of DMSO can lead to more impurities.[7] |
Experimental Protocols
Key Experiment 1: Pfitzinger Reaction for RHS Synthesis
This protocol describes the construction of the 3-hydroxyquinoline core.
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-fluoroisatin (30) in an aqueous solution of potassium hydroxide.
-
Addition of Reagent: Add 3-bromo-2-oxopropanoic acid to the reaction mixture.
-
Reaction Conditions: Heat the mixture and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, perform an acidic workup to precipitate the product, 3-hydroxy-6-fluoroquinoline-4-carboxylic acid (31).
-
Decarboxylation: Isolate the carboxylic acid and heat it in sulfolane to induce decarboxylation, yielding the desired 3-hydroxyquinoline (32).[3]
Key Experiment 2: Enzymatic Reduction of LHS Ketone
This protocol describes the stereoselective reduction of the ketone to the desired (R)-alcohol.
-
Reaction Mixture: Prepare a solution of the ketone (28) in a suitable buffer (e.g., pH 7.0 potassium phosphate buffer) containing DMSO as a co-solvent.
-
Enzyme and Cofactors: Add the ketoreductase KRED101 from Codexis, along with the necessary cofactors: glucose dehydrogenase (GDH), NADP+, and D-(+)-glucose.
-
Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Workup and Purification: Extract the product with an organic solvent and purify it using standard chromatographic techniques to obtain the enantiopure (>99% ee) (R)-secondary alcohol (29).[3]
Key Experiment 3: Buchwald-Hartwig C-O Coupling
This protocol describes the coupling of the LHS and RHS fragments.
-
Reaction Setup: In an inert atmosphere, combine the 3-hydroxyquinoline N-oxide (35), the (R)-secondary alcohol (29), a suitable palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., dppf) in a dry, aprotic solvent (e.g., toluene).
-
Base: Add a suitable base, such as cesium carbonate.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor its progress.
-
Workup and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by chromatography to yield the coupled product.
Quantitative Data Summary
| Reaction Step | Reactants | Product | Yield | Notes |
| Synthesis of Intermediate 36 | - | 36 | 91% (average of 3 batches) | Pilot plant scale.[7] |
| Synthesis of Intermediate 12 | - | 12 | 90% (average of 3 batches) | Pilot plant scale, >98% ee.[7] |
| Palladium Reduction (HCl treatment) | Product with 3581 ppm Pd | Product HCl salt | 860 ppm Pd | Using 2 mol % Pd catalyst.[7] |
| Palladium Reduction (DPPE addition) | Product with 860 ppm Pd | Product HCl salt | 101 ppm Pd | Addition of DPPE ligand.[7] |
| Optimized Palladium Reduction | Product from 0.2 mol % Pd catalyst | Final HCl salt | 6 ppm Pd | Using optimized protocol with 5 mol % DPPE.[7] |
Visualizations
Caption: Simplified synthetic workflow for this compound.
References
minimizing PF-07059013 degradation in experimental samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of PF-07059013 in experimental samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a noncovalent modulator of hemoglobin S (HbS) investigated for the treatment of sickle cell disease.[1] Its chemical structure contains a quinoline, a pyrazole, and a pyridinone moiety, which are heterocyclic aromatic compounds.[2] Understanding these structural components is key to anticipating potential stability issues.
Q2: What are the likely causes of this compound degradation in my experimental samples?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, degradation is likely to be influenced by:
-
pH: The quinoline and pyrazole rings can be susceptible to pH-dependent hydrolysis.[3]
-
Oxidation: Heterocyclic compounds can be prone to oxidation, especially when exposed to air and light.
-
Light Exposure: Similar to many quinoline derivatives, this compound may be photosensitive.[4]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q3: I'm observing a decrease in the concentration of this compound in my aqueous buffer over time. What could be happening?
A3: A decrease in concentration in aqueous buffers could be due to several factors:
-
Hydrolytic Degradation: The compound may be undergoing hydrolysis. The rate of hydrolysis is often pH-dependent.
-
Poor Solubility: The compound may be precipitating out of solution, which can be mistaken for degradation. It is crucial to ensure that the concentration used is below its solubility limit in the specific buffer system.
-
Adsorption: Small molecules can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips, and plates), leading to a lower effective concentration in solution.
Q4: How should I prepare stock solutions of this compound to ensure stability?
A4: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q5: What are the best practices for storing this compound, both as a solid and in solution?
A5:
-
Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a desiccator at the recommended storage temperature (typically -20°C or -80°C).
-
Solution Form: As mentioned, store stock solutions in an anhydrous organic solvent at -80°C in small, single-use aliquots. When preparing aqueous working solutions, they should be made fresh for each experiment and used immediately.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound degradation.
Issue 1: Inconsistent results in cell-based or biochemical assays.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degradation in Aqueous Assay Buffer | 1. Perform a time-course experiment to monitor the concentration of this compound in the assay buffer at the experimental temperature using HPLC or LC-MS. 2. Test the stability at different pH values if your assay allows. | If degradation is observed, prepare fresh working solutions immediately before each experiment. Consider if a buffer component is contributing to instability. |
| Adsorption to Labware | 1. Compare the concentration of a this compound solution after incubation in standard plastic tubes versus low-adhesion tubes. 2. Analyze the supernatant after incubation to quantify any loss of compound. | Use low-binding polypropylene tubes and plates. Pre-treating plates with a blocking agent like BSA (if compatible with the assay) may also help. |
| Precipitation | 1. Visually inspect solutions for any signs of precipitation. 2. Centrifuge a sample of the working solution and analyze the supernatant to see if the concentration has decreased. | Ensure the final concentration of this compound in the assay medium is below its solubility limit. The percentage of organic solvent (e.g., DMSO) from the stock solution should be kept low and consistent across experiments. |
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Prepare a solution of this compound and expose it to ambient light for a defined period. Analyze by HPLC/LC-MS and compare to a sample kept in the dark. | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize light exposure during experimental procedures. |
| Oxidative Degradation | 1. Prepare solutions with and without the addition of an antioxidant (e.g., ascorbic acid, if compatible with the experiment). 2. Degas buffers to remove dissolved oxygen. | If oxidation is suspected, consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Thermal Degradation | 1. Incubate solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and monitor the appearance of degradation products over time. | Maintain samples at the lowest practical temperature throughout the experimental workflow. Use cooled sample trays in autosamplers. |
Quantitative Data Summary
While specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative summary of expected stability trends based on the chemical properties of its constituent moieties.
| Condition | Parameter | Expected Impact on this compound Stability | Recommendation |
| pH | Acidic (pH < 4) | Potential for hydrolysis of the quinoline ring. | Avoid prolonged storage in highly acidic conditions. |
| Neutral (pH 6-8) | Generally expected to be more stable. | Ideal pH range for most in vitro experiments. | |
| Basic (pH > 9) | Potential for hydrolysis or other base-catalyzed degradation. | Avoid prolonged storage in highly basic conditions. | |
| Temperature | -80°C | High stability. | Recommended for long-term storage of stock solutions. |
| -20°C | Good stability. | Suitable for short to medium-term storage of stock solutions. | |
| 4°C | Moderate stability in aqueous solutions (hours to days). | Recommended for temporary storage of working solutions. | |
| Room Temp (20-25°C) | Lower stability in aqueous solutions (hours). | Avoid prolonged storage at room temperature. | |
| 37°C | Lowest stability in aqueous solutions. | Prepare fresh solutions for assays at this temperature. | |
| Light | Dark | High stability. | Store solid compound and solutions in the dark. |
| Ambient Light | Potential for photodegradation over time. | Minimize exposure to ambient light. | |
| Direct Sunlight/UV | High potential for rapid degradation. | Avoid exposure to direct sunlight or UV sources. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile low-binding polypropylene microcentrifuge tubes, calibrated analytical balance, vortex mixer.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) low-binding tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer, sterile low-binding polypropylene tubes.
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is low (typically <0.5%) and consistent across all experimental conditions.
-
Vortex gently to mix.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions for extended periods.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Potential degradation pathways for this compound.
References
how to resolve inconsistent results with PF-07059013
Welcome to the technical support center for PF-07059013. This resource is designed to assist researchers, scientists, and drug development professionals in resolving potential inconsistencies and challenges during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a noncovalent modulator of sickle hemoglobin (HbS).[1][2] It specifically binds to hemoglobin with high affinity, stabilizing the oxygenated state of the protein.[1][3] This action delays the polymerization of deoxygenated HbS, which is the primary cause of red blood cell (RBC) sickling in Sickle Cell Disease (SCD).[1][2]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to increase the oxygen affinity of hemoglobin. This is typically measured as a change in p50, the partial pressure of oxygen at which hemoglobin is 50% saturated.[1] A decrease in p50 indicates a higher oxygen affinity.
Q3: What are the key reported in vivo effects of this compound in preclinical models?
A3: In the Townes mouse model of SCD, oral administration of this compound has been shown to reduce RBC sickling.[1][2][4] Additionally, it leads to improvements in hematological parameters, including increased hemoglobin and hematocrit, and a reduction in reticulocyte counts.[3][5]
Q4: How should this compound be stored and handled?
A4: For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C for up to 6 months. Once in solution, it should be stored in aliquots in tightly sealed vials at -20°C and is generally usable for up to one month. It is always best to prepare fresh solutions for each experiment. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
Troubleshooting Guides
Inconsistent In Vitro Results (Hemoglobin Oxygen Affinity Assays)
Issue: Lower than expected shift in p50 or inconsistent dose-response.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm the purity of the compound using analytical methods like HPLC if degradation is suspected. |
| Reagent Quality | Use high-purity hemoglobin. Ensure the buffer composition and pH are correct and consistent across experiments. The oxygen affinity of hemoglobin is sensitive to pH.[6] |
| Assay Conditions | Strictly control the temperature, as hemoglobin's oxygen affinity is temperature-dependent.[7] Ensure complete deoxygenation and reoxygenation cycles in your assay system. |
| Instrument Calibration | Regularly calibrate the instrument used for measuring oxygen affinity (e.g., Hemox Analyzer). |
Inconsistent In Vivo Results (Townes SCD Mouse Model)
Issue: High variability in RBC sickling reduction or hematological parameters between animals.
| Potential Cause | Troubleshooting Step |
| Animal Variability | Use age and sex-matched mice for all experimental groups.[8] Be aware of the inherent phenotypic variability in SCD models.[5] Increase group sizes to improve statistical power. |
| Dosing Inaccuracy | Ensure accurate oral gavage technique to deliver the full intended dose. Prepare fresh drug formulations for each dosing session. |
| Timing of Blood Collection | Standardize the time points for blood collection post-dosing to minimize pharmacokinetic variability. |
| Sample Handling | Process blood samples promptly after collection. Variations in sample storage time or temperature can affect cell morphology and hematological measurements. |
| Hypoxia Induction | If inducing hypoxia to measure sickling, ensure the duration and oxygen concentration are precisely controlled and consistent for all animals. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Townes SCD Mice
| Parameter | Vehicle Control | This compound (200 mg/kg) | % Change | Reference |
| RBC Sickling (%) | - | - | ↓ 37.8% (±9.0%) | [1][2][4] |
| Hemoglobin (g/dL) | - | - | ↑ 42.4% (±4.2%) | [3][5] |
| Hematocrit (%) | - | - | ↑ 30.9% (±0.7%) | [3][5] |
| Red Blood Cells (10^12/L) | - | - | ↑ 39.2% (±9.3%) | [3][5] |
| Reticulocytes (%) | - | - | ↓ 54.7% (±2.4%) | [3][5] |
| p50 | - | - | ↓ 53.7% (±21.2%) | [3][5] |
Experimental Protocols
Key Experiment 1: In Vitro Hemoglobin Oxygen Affinity Assay
Objective: To determine the effect of this compound on the oxygen affinity of hemoglobin.
Methodology:
-
Preparation of Hemoglobin Solution: Prepare a solution of purified human hemoglobin (HbA or HbS) in a suitable buffer (e.g., TES buffer). The concentration of hemoglobin should be optimized for the specific instrument being used.
-
Compound Incubation: Incubate the hemoglobin solution with varying concentrations of this compound or vehicle control.
-
Oxygen Equilibrium Curve Generation: Use a Hemox Analyzer or a similar instrument to generate oxygen equilibrium curves. This involves deoxygenating the hemoglobin solution with nitrogen and then reoxygenating it with a precise mixture of oxygen and nitrogen.
-
Data Analysis: The instrument records the absorbance changes as a function of oxygen partial pressure. From the resulting curve, determine the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A leftward shift in the curve and a lower p50 value indicate increased oxygen affinity.[1]
Key Experiment 2: In Vivo Efficacy in Townes SCD Mouse Model
Objective: To evaluate the effect of this compound on RBC sickling and hematological parameters in a mouse model of SCD.
Methodology:
-
Animal Model: Use 8- to 10-week-old male Townes mice expressing human sickle hemoglobin.[1]
-
Dosing: Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 200 mg/kg) twice daily for a specified period (e.g., 15 days).[3] A vehicle control group should be included.
-
Blood Collection: Collect blood samples at specified time points (e.g., 30 minutes post-dose for pharmacokinetic analysis and at the end of the study for efficacy endpoints).[2]
-
RBC Sickling Analysis: Induce sickling by subjecting a blood sample to hypoxic conditions (e.g., 2% oxygen) for a defined period. Fix the cells and analyze their morphology under a microscope to quantify the percentage of sickled cells.
-
Hematological Analysis: Use an automated hematology analyzer to measure parameters such as hemoglobin, hematocrit, red blood cell count, and reticulocyte count.
-
Data Analysis: Compare the results from the this compound-treated group with the vehicle-treated group to determine the statistical significance of any observed changes.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic Variability in Sickle Cell Disease [sickle.bwh.harvard.edu]
- 6. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Pathophysiological characterization of the Townes mouse model for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PF-07059013 and Voxelotor for the Treatment of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two investigational therapies for Sickle Cell Disease (SCD): PF-07059013 and Voxelotor. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential and mechanisms of these agents.
Introduction to Sickle Cell Disease and Therapeutic Strategies
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin (HbS).[1] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This sickling process is central to the pathophysiology of SCD, leading to hemolytic anemia, vaso-occlusive crises (VOCs), and progressive end-organ damage. Therapeutic strategies have increasingly focused on inhibiting HbS polymerization to address the root cause of the disease. Both this compound and Voxelotor are small molecules designed to modulate the oxygen affinity of hemoglobin, thereby preventing polymerization.
Mechanism of Action
Both this compound and Voxelotor function by increasing the affinity of hemoglobin for oxygen. By stabilizing hemoglobin in its oxygenated state, these molecules inhibit the conformational changes that lead to HbS polymerization when red blood cells are in low-oxygen environments.
Voxelotor binds reversibly and covalently to the N-terminal valine of the α-chain of hemoglobin.[2][3][4] This allosteric modification stabilizes the oxygenated state of both normal hemoglobin (HbA) and sickle hemoglobin (HbS), thereby increasing their oxygen affinity and delaying HbS polymerization.[5]
This compound is a non-covalent modulator of sickle hemoglobin.[6][7] It binds to hemoglobin with high affinity, also stabilizing the oxygenated state and preventing polymerization.[6][7] A key distinction is its non-covalent binding mechanism, which differs from the covalent interaction of Voxelotor.[6][7]
Comparative Efficacy Data
Direct comparative clinical trial data for this compound and Voxelotor is not yet available. Voxelotor has undergone extensive clinical evaluation in the HOPE trial, leading to its regulatory approval. This compound has demonstrated promising results in preclinical studies and has advanced to Phase 1 clinical trials.[1][8] The following tables summarize the available efficacy data from these distinct stages of development.
Table 1: Voxelotor Clinical Efficacy Data (HOPE Trial)
| Efficacy Endpoint | Voxelotor 1500 mg (n=90) | Placebo (n=92) | Study Details |
| Hemoglobin Response Rate (>1 g/dL increase from baseline at 24 weeks) | 51.1% | 6.5% | Randomized, double-blind, placebo-controlled Phase 3 trial (HOPE) in patients aged 12-65 years.[9][10] |
| Mean Change in Hemoglobin at 24 weeks | +1.1 g/dL | -0.1 g/dL | Data from the HOPE trial.[11] |
| Sustained Hemoglobin Improvement (>1 g/dL) at 72 weeks | ~90% of patients at one or more time points | 25% | Long-term follow-up of the HOPE trial.[12][13] |
| Reduction in Indirect Bilirubin at 24 weeks | -29.1% | - | A marker of hemolysis.[9] |
| Reduction in Reticulocyte Percentage at 24 weeks | -19.9% | - | A marker of hemolysis.[9] |
Table 2: this compound Preclinical Efficacy Data (Townes SCD Mouse Model)
| Efficacy Endpoint | This compound (200 mg/kg, twice daily for 15 days) | Vehicle Control | Study Details |
| Reduction in RBC Sickling | 37.8% (±9.0%) | - | In vivo study in a transgenic mouse model of SCD.[7][8] |
| Increase in Hemoglobin | 42.4% (±4.2%) | - | [6][7] |
| Increase in Hematocrit | 30.9% (±0.7%) | - | [6][7] |
| Increase in Red Blood Cells | 39.2% (±9.3%) | - | [6][7] |
| Decrease in Reticulocytes | 54.7% (±2.4%) | - | [6][7] |
| Decrease in p50 (Oxygen tension at 50% Hb saturation) | 53.7% (±21.2%) | - | A measure of increased oxygen affinity.[6][7] |
Experimental Protocols
Voxelotor: HOPE Trial Methodology
The HOPE (Hemoglobin Oxygen Affinity Modulation to Inhibit HbS PolymErization) study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: 274 patients with SCD, aged 12 to 65 years, with a baseline hemoglobin level between 5.5 and 10.5 g/dL and 1 to 10 VOCs in the previous year.[14][15]
-
Intervention: Patients were randomized to receive oral Voxelotor at a dose of 1500 mg once daily, 900 mg once daily, or a placebo.[9][10]
-
Primary Efficacy Endpoint: The primary endpoint was the proportion of patients with a hemoglobin response, defined as an increase of more than 1.0 g/dL from baseline at 24 weeks of treatment.[14]
-
Secondary Endpoints: Secondary endpoints included changes in hemoglobin levels and markers of hemolysis (indirect bilirubin and reticulocyte count).[14]
This compound: Preclinical Study Methodology
The preclinical efficacy of this compound was evaluated in the Townes transgenic mouse model of SCD.
-
Animal Model: The Townes mouse model is a well-established transgenic model that expresses human α- and βS-globin, closely mimicking human SCD.
-
Dosing: Mice were orally administered this compound at a dose of 200 mg/kg twice daily for 15 days.[7][8]
-
Efficacy Assessment: Following the treatment period, blood samples were collected to assess various parameters, including:
-
RBC Sickling: The percentage of sickled RBCs was quantified under hypoxic conditions.[7]
-
Hematological Parameters: Hemoglobin, hematocrit, red blood cell count, and reticulocyte count were measured.[7]
-
Oxygen Affinity: The p50 value was determined to assess the change in hemoglobin's oxygen affinity.[7]
-
Discussion and Future Directions
Voxelotor has demonstrated statistically significant and clinically meaningful improvements in hemoglobin levels and markers of hemolysis in patients with SCD.[5] The long-term data from the HOPE trial suggest a durable response and a favorable safety profile.[13]
This compound has shown robust efficacy in a preclinical model of SCD, with significant reductions in RBC sickling and improvements in hematological parameters.[6][7] The non-covalent mechanism of action may offer a different pharmacological profile compared to Voxelotor.
It is important to note that a direct comparison of efficacy is premature, given the different stages of development. The preclinical data for this compound in an animal model cannot be directly extrapolated to clinical efficacy in humans. The ongoing Phase 1 clinical trial for this compound will provide the first human data on its safety, tolerability, pharmacokinetics, and pharmacodynamics. Future head-to-head clinical trials would be necessary to definitively compare the efficacy and safety of these two promising therapies for sickle cell disease.
References
- 1. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voxelotor? [synapse.patsnap.com]
- 3. Voxelotor | C19H19N3O3 | CID 71602803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sicklecellanemianews.com [sicklecellanemianews.com]
- 10. Experimental Drug Voxelotor for Treatment of Patients with Sickle Cell Disease - Transfusion News [transfusionnews.com]
- 11. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complete 72-Week Results from Phase 3 HOPE Study of Oxbryta® (voxelotor) Tablets Published in The Lancet Haematology Show Significantly Improved Hemoglobin, Hemolysis and Overall Health Status in Sickle Cell Disease Patients - BioSpace [biospace.com]
- 13. ashpublications.org [ashpublications.org]
- 14. m.youtube.com [m.youtube.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to PF-07059013 and Covalent Hemoglobin Modulators for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-07059013, a non-covalent hemoglobin modulator, with the covalent hemoglobin modulator Voxelotor and the pyruvate kinase-R (PKR) activator Etavopivat, which indirectly modulates hemoglobin oxygen affinity. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct mechanisms and performance of these therapeutic agents for sickle cell disease (SCD).
Introduction to Hemoglobin Modulators in Sickle Cell Disease
Sickle cell disease is a genetic disorder caused by a mutation in the β-globin gene, leading to the production of abnormal hemoglobin S (HbS). Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape. This sickling leads to chronic hemolysis, vaso-occlusion, and severe pain crises. A key therapeutic strategy is to stabilize the oxygenated state of hemoglobin (R-state), thereby increasing its oxygen affinity and inhibiting HbS polymerization. This can be achieved through direct interaction with the hemoglobin molecule, either covalently or non-covalently, or indirectly by modulating allosteric effectors.
Mechanisms of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to achieve the common goal of preventing HbS polymerization.
This compound is a non-covalent modulator of HbS. It binds to a specific site on the hemoglobin tetramer, stabilizing the R-state without forming a permanent chemical bond. This non-covalent interaction is reversible and leads to an increase in hemoglobin's affinity for oxygen.
Voxelotor (GBT440) is a covalent modulator of hemoglobin. It forms a reversible covalent Schiff base with the N-terminal valine of the α-globin chain of hemoglobin. This covalent modification also stabilizes the oxygenated state of HbS, thereby increasing oxygen affinity and delaying HbS polymerization.[1][2]
Etavopivat (FT-4202) is not a direct hemoglobin modulator but an allosteric activator of the red blood cell pyruvate kinase-R (PKR). By activating PKR, Etavopivat decreases the levels of 2,3-diphosphoglycerate (2,3-DPG), a negative allosteric effector of hemoglobin. Lower levels of 2,3-DPG lead to an increase in hemoglobin's oxygen affinity, thus indirectly inhibiting HbS polymerization.[3][4]
Comparative Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical studies in the Townes mouse model of sickle cell disease and from human clinical trials. It is important to note that these data are from separate studies and not from direct head-to-head comparisons; therefore, any cross-trial comparisons should be made with caution.
Table 1: Preclinical Efficacy in Townes Mouse Model
| Parameter | This compound[5][6] | Voxelotor (GBT440)[7][8] | Etavopivat (FT-4202) |
| Dosing Regimen | 200 mg/kg, twice daily for 15 days | 100-150 mg/kg, twice daily for 9-12 days | Data not available in Townes mice |
| Reduction in Sickling | 37.8% (±9.0%) decrease | Significant reduction | Data not available in Townes mice |
| Hemoglobin (Hb) Increase | 42.4% (±4.2%) increase | Significant increase | Data not available in Townes mice |
| Hematocrit (Hct) Increase | 30.9% (±0.7%) increase | Not reported | Data not available in Townes mice |
| Red Blood Cell (RBC) Count | 39.2% (±9.3%) increase | Not reported | Data not available in Townes mice |
| Reticulocyte Count | 54.7% (±2.4%) decrease | Significant reduction | Data not available in Townes mice |
| Hemoglobin Occupancy | >40% | 11%–39.7% | Not applicable (indirect mechanism) |
Table 2: Clinical Efficacy and Pharmacodynamics in Patients with Sickle Cell Disease
| Parameter | This compound | Voxelotor (GBT440)[9][10] | Etavopivat (FT-4202)[3][11] |
| Phase of Study | Phase 1 (data limited) | Phase 3 (HOPE trial) | Phase 1/2 |
| Hemoglobin (Hb) Response | Data not yet published | >1 g/dL increase from baseline in 51.1% of patients (1500 mg dose) vs. 6.5% in placebo at 24 weeks | >1 g/dL increase in 73.3% of patients at any time during 12 weeks of treatment |
| Change in 2,3-DPG | Not a direct mechanism | Not a direct mechanism | ~30% reduction over 12 weeks |
| Change in ATP | Not a direct mechanism | Not a direct mechanism | Nearly doubled over 12 weeks |
| Binding Affinity (Ki) to Hb | 0.6 nM[12] | Not reported | Not applicable (indirect mechanism) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of hemoglobin modulators.
Hemoglobin Oxygen Affinity (p50) Measurement
The oxygen affinity of hemoglobin is quantified by the p50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower p50 value indicates higher oxygen affinity.
Protocol using HEMOX™ Analyzer: [2][13][14]
-
Sample Preparation: Whole blood is diluted in a buffer solution (e.g., HEMOX-solution, pH 7.4).
-
Oxygenation: The sample is placed in the HEMOX™ Analyzer and fully oxygenated with compressed air at 37°C.
-
Deoxygenation: The sample is then deoxygenated with a continuous flow of nitrogen gas.
-
Data Acquisition: During deoxygenation, the instrument continuously measures the partial pressure of oxygen (pO2) with a Clark electrode and the hemoglobin oxygen saturation (SO2) via dual-wavelength spectrophotometry.
-
p50 Determination: The p50 value is automatically calculated from the oxygen-hemoglobin dissociation curve generated during the deoxygenation process.
In Vitro Red Blood Cell (RBC) Sickling Assay
This assay quantifies the extent of RBC sickling under hypoxic conditions and is used to evaluate the anti-sickling potential of therapeutic compounds.
High-Throughput Automated Imaging Protocol: [15][16]
-
Sample Preparation: Blood samples from SCD patients are diluted (e.g., 1:1000) in a buffer solution.
-
Compound Incubation: The diluted blood is incubated with the test compound or control (e.g., Voxelotor as a positive control, DMSO as a negative control) in a multi-well plate.
-
Induction of Sickling: The plate is placed in a hypoxic chamber (e.g., 4% oxygen) at 37°C for a defined period (e.g., 1-2 hours) to induce sickling.
-
Cell Fixation: After incubation, the RBCs are fixed with a solution like glutaraldehyde.
-
Imaging and Analysis: The fixed cells are imaged using a high-content imaging system. Image analysis software is then used to quantify the percentage of sickled cells based on morphological parameters.
Townes Mouse Model for Sickle Cell Disease
The Townes mouse model is a humanized transgenic model that expresses human α- and βS-globin chains, recapitulating many of the hematological and pathological features of human SCD.[17][18][19][20][21]
General Protocol for Therapeutic Evaluation:
-
Animal Model: Homozygous Townes mice (SS) are used as the disease model, with heterozygous (AS) and wild-type (AA) mice often serving as controls.
-
Dosing: The therapeutic agent is administered to the SS mice, typically via oral gavage, at a specified dose and frequency for a defined treatment period. A vehicle control group is also included.
-
Monitoring: Throughout the study, animals are monitored for general health and any adverse effects.
-
Sample Collection: At the end of the treatment period, blood samples are collected for hematological analysis, including complete blood counts, reticulocyte counts, and measurement of drug levels and hemoglobin occupancy.
-
Ex Vivo Assays: Collected blood can be used for ex vivo sickling assays and p50 measurements to assess the pharmacological effect of the compound.
-
Histopathology: Organs such as the spleen, liver, and kidneys may be harvested for histopathological analysis to evaluate organ damage.
Summary and Conclusion
This compound represents a distinct, non-covalent approach to hemoglobin modulation for the treatment of sickle cell disease. In preclinical studies using the Townes mouse model, it has demonstrated robust efficacy in reducing sickling and improving hematological parameters. Covalent modulators like Voxelotor have shown clinical benefit in increasing hemoglobin levels and reducing hemolysis in patients. Etavopivat offers an alternative, indirect mechanism by activating PKR, which has also resulted in increased hemoglobin and improved RBC health in early clinical trials.
The choice between these different modalities may depend on various factors, including long-term safety profiles, patient-specific responses, and the potential for off-target effects. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and future hemoglobin-modulating therapies. Further research, including head-to-head comparative trials, will be crucial to fully elucidate the relative advantages of each approach and to personalize treatment for individuals with sickle cell disease.
References
- 1. Automated Oxygen Gradient Ektacytometry: A Novel Biomarker in Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sickle Cell test procedure | Arlington Scientific [arlingtonscientific.com]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Hemox Analyzer - TCS Scientific Corp [tcssci.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Etavopivat for Sickle Cell Disease · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. What evidence supports new disease-modifying drug therapies in sickle cell disease? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 13. ahmedical.com [ahmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reframeDB [reframedb.org]
- 17. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Limitations of mouse models for sickle cell disease conferred by their human globin transgene configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sicklecellanemianews.com [sicklecellanemianews.com]
- 21. From early development to maturity: a phenotypic analysis of the Townes sickle cell disease mice - PMC [pmc.ncbi.nlm.nih.gov]
validation of PF-07059013's antisickling activity in patient-derived cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antisickling agent PF-07059013, developed by Pfizer, in the context of other therapeutic alternatives for Sickle Cell Disease (SCD). While clinical data on this compound's efficacy in patient-derived cells remains limited in publicly accessible literature, this document summarizes key preclinical findings and draws comparisons with the established treatment, Voxelotor.
Executive Summary
This compound is a novel, non-covalent modulator of hemoglobin S (HbS) that has shown promise in preclinical studies.[1][2] It functions by binding to hemoglobin and increasing its affinity for oxygen, thereby stabilizing the oxygenated state of HbS and delaying its polymerization, the primary cause of red blood cell sickling.[1][3] Preclinical data from the Townes mouse model of SCD demonstrates a significant reduction in sickling and improvement in hematological parameters.[1][3][4]
Voxelotor (Oxbryta®), an FDA-approved oral therapy for SCD, represents a key comparator. It acts through a similar mechanism of increasing hemoglobin's oxygen affinity, but it does so by forming a covalent bond with the N-terminal valine of the α-globin chain of hemoglobin.[3]
This guide will delve into the available data for this compound, compare it with alternative treatments, provide detailed experimental methodologies for evaluating antisickling agents, and present visual diagrams of relevant pathways and workflows.
Comparative Data on Antisickling Activity
Currently, direct comparative studies of this compound in patient-derived cells are not publicly available. The following table summarizes the key preclinical findings for this compound in the Townes SCD mouse model and provides a basis for comparison with other agents.
| Parameter | This compound (in Townes SCD Mice) | Voxelotor (in Townes SCD Mice) | Notes |
| Mechanism of Action | Non-covalent allosteric modulator of HbS[3] | Covalent modification of HbS[4] | Both increase Hb oxygen affinity to prevent polymerization. |
| Reduction in Sickling | 37.8% (±9.0%) decrease compared to vehicle[1][2][5][6] | Dose-dependent reduction | The preclinical data for Voxelotor in the same model showed a strong correlation between hemoglobin occupancy and pharmacodynamic effects.[4] |
| Increase in Hemoglobin | 42.4% (±4.2%) increase[3][4] | Dose-dependent increase | |
| Increase in Hematocrit | 30.9% (±0.7%) increase[3][4] | Not consistently reported in preclinical summaries | |
| Increase in Red Blood Cells | 39.2% (±9.3%) increase[3][4] | Not consistently reported in preclinical summaries | |
| Decrease in Reticulocytes | 54.7% (±2.4%) decrease[3][4] | Reduction observed in animals with >30% Hb occupancy[4] | |
| p50 Decrease | 53.7% (±21.2%) decrease[3] | Dose-dependent decrease | p50 is the partial pressure of oxygen at which hemoglobin is 50% saturated, a measure of oxygen affinity. |
Mechanism of Action: Stabilizing Oxyhemoglobin
Sickle cell disease is caused by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin, HbS. In its deoxygenated state, HbS polymerizes, causing red blood cells to become rigid and adopt a characteristic sickle shape. These sickled cells can block blood flow, leading to pain, organ damage, and other complications.
Both this compound and Voxelotor work by increasing the affinity of hemoglobin for oxygen. This stabilizes the hemoglobin molecule in its oxygenated (R-state) conformation, which does not polymerize. By shifting the equilibrium towards the oxygenated state, these drugs effectively delay or prevent the polymerization of deoxygenated HbS, thus reducing red blood cell sickling.
Experimental Protocols for In Vitro Validation in Patient-Derived Cells
While specific protocols for this compound with patient-derived cells are not published, the following outlines a general methodology for evaluating the antisickling activity of a compound using blood from SCD patients.
Objective: To determine the in vitro efficacy of a test compound in inhibiting hypoxia-induced sickling of red blood cells (RBCs) from patients with sickle cell disease.
Materials:
-
Whole blood from homozygous (HbSS) sickle cell disease patients (obtained with informed consent).
-
Test compound (e.g., this compound) at various concentrations.
-
Control compound (e.g., Voxelotor) and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Glutaraldehyde solution for cell fixation.
-
Hypoxia chamber or a gas mixture of N₂ with low O₂.
-
Microscope with imaging software.
Procedure:
-
Blood Collection and Preparation:
-
Collect whole blood from SCD patients in heparin- or EDTA-containing tubes.
-
Wash the RBCs three times with PBS to remove plasma and buffy coat.
-
Resuspend the washed RBCs in a suitable buffer to a final hematocrit of 20%.
-
-
Compound Incubation:
-
Aliquot the RBC suspension into microcentrifuge tubes or a 96-well plate.
-
Add the test compound, control compound, or vehicle to the RBC suspensions at desired final concentrations.
-
Incubate the samples at 37°C for a predetermined period (e.g., 1 hour) to allow for compound uptake.
-
-
Induction of Sickling:
-
Place the samples in a hypoxia chamber or expose them to a gas mixture with low oxygen (e.g., 2% O₂) for a specified time (e.g., 2 hours) to induce sickling.
-
-
Cell Fixation and Imaging:
-
After the hypoxic incubation, fix a small aliquot of each sample with glutaraldehyde solution.
-
Prepare slides and capture images of the fixed cells using a microscope at high magnification (e.g., 40x or 100x).
-
-
Data Analysis:
-
Manually or using image analysis software, count the number of sickled and non-sickled (biconcave) cells in multiple fields of view for each sample.
-
Calculate the percentage of sickled cells for each treatment condition.
-
Determine the dose-dependent effect of the test compound on inhibiting sickling.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a non-covalent modulator of HbS for the treatment of sickle cell disease in preclinical models. Its ability to reduce sickling and improve hematological parameters in the Townes mouse model is encouraging. However, a comprehensive evaluation of its efficacy and a direct comparison with approved therapies like Voxelotor will require further studies, particularly those involving patient-derived cells and clinical trials. The methodologies and comparative data presented in this guide offer a framework for understanding the current landscape of antisickling agents and for designing future validation studies. As more data on this compound becomes available, a more definitive comparison of its clinical utility will be possible.
References
- 1. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Unveiling the Specificity of PF-07059013 for Sickle Hemoglobin: A Comparative Analysis
For Immediate Release
In the landscape of therapeutic development for sickle cell disease (SCD), the specificity of a drug for its target, sickle hemoglobin (HbS), is a critical determinant of its potential efficacy and safety. This guide provides a detailed comparison of PF-07059013, a novel noncovalent modulator of HbS, with the approved therapy, Voxelotor, and other emerging alternatives, focusing on their specificity for HbS over normal adult hemoglobin (HbA).
Executive Summary
Comparative Data on Hemoglobin Modulators
A direct quantitative comparison of the binding affinities of this compound and Voxelotor for both sickle hemoglobin (HbS) and adult hemoglobin (HbA) is essential for a definitive assessment of their specificity. While precise, publicly available Kd or Ki values for both compounds against both hemoglobin variants are limited, the available information is summarized below.
| Compound | Target | Mechanism of Action | Binding Affinity (HbS) | Binding Affinity (HbA) | Efficacy Data |
| This compound | Sickle Hemoglobin (HbS) | Noncovalent stabilization of the oxygenated state | Nanomolar affinity[2] | Data not publicly available | 37.8% reduction in sickling in Townes SCD mice[3] |
| Voxelotor | Hemoglobin (α-chain) | Covalent, reversible binding to stabilize the oxygenated state | Data not publicly available | Data not publicly available | Significantly increased hemoglobin levels and reduced hemolysis in clinical trials[4] |
Alternative Therapeutic Strategies: P-Selectin Inhibitors
Inclacumab and GMI-1070 represent a different therapeutic strategy that targets the downstream consequences of sickling, specifically the adhesion of sickled red blood cells to the vascular endothelium, a key contributor to vaso-occlusive crises (VOCs).
| Compound | Target | Mechanism of Action | Efficacy Data |
| Inclacumab | P-selectin | Monoclonal antibody that blocks P-selectin, inhibiting cell adhesion | Demonstrated robust and durable inhibition of cell adhesion in vitro[2] |
| GMI-1070 (Rivipansel) | Pan-selectin inhibitor | Small molecule that inhibits E-, P-, and L-selectin, reducing cell adhesion | Markedly reduced RBC-leukocyte interactions and improved microcirculatory blood flow in a sickle cell mouse model[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these compounds.
In Vitro Sickling Assay
This assay is fundamental to evaluating the direct anti-sickling effect of hemoglobin modulators.
-
Blood Sample Preparation: Whole blood from SCD patients is collected in EDTA-containing tubes.
-
Compound Incubation: Red blood cells are isolated and incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Deoxygenation: The treated red blood cells are subjected to hypoxic conditions (e.g., 2% oxygen) to induce sickling.
-
Fixation and Imaging: After a defined period of deoxygenation, the cells are fixed with a solution like glutaraldehyde. Images of the cells are then captured using microscopy.
-
Quantification: The percentage of sickled cells is determined by morphological analysis of the captured images.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the binding affinity and thermodynamics of a ligand binding to a protein.
-
Sample Preparation: Purified hemoglobin (HbS or HbA) is placed in the sample cell of the calorimeter. The test compound (e.g., this compound) is loaded into the injection syringe. Both are in an identical, well-defined buffer to minimize heats of dilution.[5]
-
Titration: The compound is injected in small, precise aliquots into the hemoglobin solution.
-
Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
NMR Spectroscopy for Binding Site Identification
Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding interaction between a compound and a protein.
-
Sample Preparation: A solution of purified hemoglobin (¹⁵N-labeled if performing HSQC experiments) is prepared in a suitable NMR buffer.
-
Spectrum Acquisition (Apo): An initial NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the protein alone is recorded.
-
Titration: The test compound is incrementally added to the protein solution.
-
Spectrum Acquisition (Holo): NMR spectra are recorded at various compound concentrations.
-
Data Analysis: Changes in the chemical shifts of specific amino acid residues in the protein's spectrum upon compound addition indicate the location of the binding site.
Visualizing Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate the mechanism of action of hemoglobin modulators and a typical experimental workflow for assessing anti-sickling activity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vitro anti-sickling assay.
Conclusion
This compound holds promise as a specific, noncovalent modulator of sickle hemoglobin. Its ability to prevent HbS polymerization addresses the root cause of sickle cell disease. While direct comparative binding data with Voxelotor for both HbS and HbA would provide a more definitive assessment of specificity, the preclinical data for this compound are encouraging. Alternative therapies like P-selectin inhibitors offer a different, complementary approach by targeting cell adhesion and vaso-occlusion. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these different therapeutic strategies in the management of sickle cell disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: PF-07059013 and GBT440 in Animal Models of Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two investigational hemoglobin (Hb) modulators, PF-07059013 and GBT440 (Voxelotor), based on their performance in preclinical animal models of sickle cell disease (SCD). The data presented is collated from separate studies, as direct head-to-head comparative studies are not publicly available.
Mechanism of Action: Stabilizing Oxygenated Hemoglobin
Both this compound and GBT440 are allosteric modulators of hemoglobin that aim to prevent the polymerization of sickle hemoglobin (HbS), the primary driver of SCD pathology. They achieve this by increasing the oxygen affinity of hemoglobin, thereby stabilizing it in the oxygenated (R) state. This mechanism inhibits the conformational changes that lead to HbS polymerization under hypoxic conditions.
GBT440, a covalent modifier, forms a reversible Schiff base with the N-terminal valine of the α-globin chain of hemoglobin.[1][2] In contrast, this compound is a non-covalent modulator that binds ditopically to hemoglobin, meaning two molecules of the compound bind to one hemoglobin tetramer.[3]
Efficacy in the Townes Mouse Model of Sickle Cell Disease
The Townes mouse model is a well-established transgenic model that recapitulates many of the hallmarks of human SCD. The following tables summarize the key efficacy data for this compound and GBT440 from studies utilizing this model.
Table 1: Hematological Parameters
| Parameter | This compound | GBT440 (Voxelotor) | Vehicle/Control |
| Dose and Duration | 200 mg/kg, twice daily for 15 days[3] | 100-150 mg/kg, twice daily for 9-12 days[4] | Corresponding to each study |
| Hemoglobin (Hb) | 42.4% (±4.2%) increase[3] | Increase observed, but quantitative average not specified[4] | Baseline |
| Hematocrit (Hct) | 30.9% (±0.7%) increase[3] | Not specified | Baseline |
| Red Blood Cells (RBC) | 39.2% (±9.3%) increase[3] | Not specified | Baseline |
| Reticulocytes | 54.7% (±2.4%) decrease[3] | Reduction observed in animals with >30% Hb occupancy[3] | Baseline |
Table 2: Red Blood Cell Health and Function
| Parameter | This compound | GBT440 (Voxelotor) | Vehicle/Control |
| RBC Sickling | 37.8% (±9%) decrease under hypoxic conditions[3] | Prevention of ex vivo sickling observed[4] | Baseline |
| Hemoglobin Oxygen Affinity (p50) | 53.7% (±21.2%) decrease in p50[3] | Dose-dependent decrease in p50[5] | Baseline |
| RBC Half-life | Not specified | Extended[4] | Baseline |
Pharmacokinetics
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | GBT440 (Voxelotor) |
| Binding to Hemoglobin | Non-covalent, ditopic (2:1 compound to Hb tetramer)[3] | Covalent, reversible Schiff base with α-globin (1:1 stoichiometry)[1][2] |
| RBC Partitioning | Strong partitioning into RBCs[6] | High and favorable partitioning into RBCs (RBC/plasma ratio of ~150)[7] |
| Hemoglobin Occupancy | >40% achieved in all animals (n=7) at 200 mg/kg twice daily[3] | Ranged from 11% to 39.7% at 100 or 150 mg/kg twice daily[3] |
| Nonlinear Pharmacokinetics | Complex nonlinear PK in mice due to positive cooperative binding to hemoglobin[8] | Linear pharmacokinetic profile[9] |
Experimental Protocols
A generalized experimental workflow for evaluating these compounds in the Townes mouse model is outlined below. Specific details for each compound are provided in the subsequent sections.
References
- 1. A phase 1/2 ascending dose study and open-label extension study of voxelotor in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Experimental Pediatrics [e-cep.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Pharmacometrics Model to Characterize a New Type of Target-Mediated Drug Disposition (TMDD) - Nonlinear Pharmacokinetics of Small-Molecule this compound Mediated By Its High-capacity Pharmacological Target Hemoglobin With Positive Cooperative Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of PF-07059013 and Other Therapeutics in Chronic Sickle Cell Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data on the long-term efficacy of PF-07059013 and other therapeutic alternatives for Sickle Cell Disease (SCD). The information is intended to support researchers and drug development professionals in their evaluation of these compounds.
Introduction to this compound
This compound is an investigational, non-covalent, allosteric modulator of sickle hemoglobin (HbS). By binding to HbS, it stabilizes the oxygenated state of the hemoglobin molecule, thereby delaying the polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling and the subsequent pathophysiology of SCD.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and comparator SCD therapies. It is important to note the differences in study durations and models (preclinical vs. clinical) when comparing these agents.
Table 1: Preclinical Efficacy in Murine Models of Sickle Cell Disease
| Parameter | This compound | Hydroxyurea | L-Glutamine | Voxelotor |
| Study Duration | 15 Days[1] | 6 Months[2][3][4] | 8 Weeks[5][6][7] | 9-12 Days |
| Mouse Model | Townes[1] | Townes[2][3][4] | Humanized SCD Mice[5][6][7] | Townes |
| Reduction in Sickling | 37.8% (±9%) decrease[1] | Data not available | Data not available | Significant reduction |
| Hemoglobin (Hb) Levels | 42.4% (±4.2%) increase[1] | Data not available | Data not available | >1 g/dL increase in a subset of mice with high Hb occupancy |
| Hematocrit (Hct) | 30.9% (±0.7%) increase[1] | Data not available | Data not available | Data not available |
| Red Blood Cell (RBC) Count | 39.2% (±9.3%) increase[1] | Data not available | Data not available | Data not available |
| Reticulocyte Count | 54.7% (±2.4%) decrease[1] | Data not available | Data not available | Decreased in mice with high Hb occupancy |
| Other Notable Effects | Decreased p50 by 53.7%[1] | Limits chronic mechanical pain development[2][3][4] | Reduces hemolysis but does not ameliorate hepatic vaso-occlusion or liver fibrosis[5][6][7] | Improves RBC deformability |
Table 2: Long-Term Clinical Efficacy in Human Trials
| Parameter | Voxelotor (HOPE Study) | Crizanlizumab (SUSTAIN & SOLACE Studies) | L-Glutamine (Phase 3 Trial) |
| Study Duration | 72 Weeks | Up to 104.7 weeks (SOLACE)[8] | 48 Weeks[9] |
| Primary Endpoint | Increase in Hemoglobin | Reduction in Vaso-occlusive Crises (VOCs) | Reduction in Sickle Cell Crises |
| Hemoglobin (Hb) Levels | Adjusted mean change of +1.0 g/dL (1500 mg dose) | Not the primary endpoint | No significant difference |
| Vaso-occlusive Crises (VOCs) | Numerically fewer events | 45.3% lower median annual rate (SUSTAIN)[8] | Median of 3 crises vs 4 with placebo[9] |
| Hospitalizations | Data not available | 42% reduction in the median annual rate of days hospitalized (SUSTAIN)[10] | Median of 2 hospitalizations vs 3 with placebo[9] |
| Markers of Hemolysis | Significant reductions in indirect bilirubin and reticulocytes | Not the primary endpoint | No significant difference in hematocrit or reticulocyte count[9] |
Experimental Protocols
This compound 15-Day Study in Townes Mouse Model
-
Animals: Townes SCD model mice (humanized sickle cell mice).
-
Treatment: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days.[1]
-
Assessments:
-
Hematology: Complete blood counts (hemoglobin, hematocrit, red blood cell count, reticulocyte count) were analyzed.
-
Red Blood Cell (RBC) Sickling: Blood samples were subjected to hypoxic conditions to induce sickling, and the percentage of sickled cells was quantified.
-
Oxygen Affinity: The p50 (partial pressure of oxygen at which hemoglobin is 50% saturated) was measured to assess changes in oxygen affinity.
-
Hydroxyurea 6-Month Study in Townes Mouse Model
-
Animals: Townes HbSS and HbAA mice.[3]
-
Treatment: Hydroxyurea was administered from birth to 6 months of age via the drinking water of the dams (50 mg/kg/day) and then directly to the pups.[3]
-
Assessments:
-
Pain Behavior: Reflexive pain behavior tests, including mechanical sensitivity, were performed.
-
Hematology: Blood parameters were measured.
-
In vitro Sickling Assay: Blood samples were exposed to sodium metabisulfite to induce sickling.[3]
-
L-Glutamine 8-Week Study in a Mouse Model of Sickle Cell Disease
-
Treatment: L-glutamine was administered for up to eight weeks via drinking water.[5][6]
-
Assessments:
-
Liver Vaso-occlusion and Fibrosis: Quantitative liver intravital microscopy and biochemical analysis were used to assess hepatic vaso-occlusion and fibrosis.
-
Hemolysis: Markers of hemolysis were evaluated.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and the comparator drugs.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Voxelotor.
Caption: Multifactorial mechanism of action of Hydroxyurea.
Caption: Mechanism of action of Crizanlizumab.
Caption: Antioxidant mechanism of L-Glutamine.
Experimental Workflow
Caption: General experimental workflow for preclinical SCD studies.
References
- 1. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Life-long hydroxyurea treatment decreases chronic pain in sickle cell disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. preprints.org [preprints.org]
- 6. Long-Term L-Glutamine Treatment Reduces Hemolysis without Ameliorating Hepatic Vaso-Occlusion and Liver Fibrosis in a Mouse Model of Sickle Cell Disease [mdpi.com]
- 7. Long-Term L-Glutamine Treatment Reduces Hemolysis without Ameliorating Hepatic Vaso-Occlusion and Liver Fibrosis in a Mouse Model of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-glutamine for sickle cell disease: Knight or pawn? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
Comparative Pharmacokinetics of PF-07059013 and Other Sickle Cell Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of PF-07059013, a novel noncovalent hemoglobin (Hb) modulator, and other prominent drugs used in the management of Sickle Cell Disease (SCD). The information herein is intended to support research and development efforts by offering a structured overview of key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways.
Executive Summary
Sickle cell disease is a genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell sickling, vaso-occlusion, and hemolysis. Pharmacokinetic properties of SCD therapeutics are crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity. This guide focuses on this compound and compares its characteristics with Voxelotor, Crizanlizumab, L-Glutamine, and Hydroxyurea. While quantitative pharmacokinetic data for this compound in humans is not yet publicly available in detail, preclinical studies and pharmacometrics modeling have characterized its unique nonlinear pharmacokinetic profile.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for this compound and other selected SCD drugs. It is important to note that direct cross-study comparisons should be made with caution due to differences in study populations, designs, and analytical methods.
| Parameter | This compound | Voxelotor | Crizanlizumab | L-Glutamine | Hydroxyurea |
| Mechanism of Action | Noncovalent allosteric modulator of hemoglobin, increasing oxygen affinity. | Covalently binds to hemoglobin to increase oxygen affinity and inhibit polymerization. | Monoclonal antibody that blocks P-selectin, reducing cell adhesion. | Amino acid that may reduce oxidative stress in red blood cells. | Induces fetal hemoglobin (HbF) production and has myelosuppressive effects. |
| Route of Administration | Oral | Oral | Intravenous | Oral | Oral |
| Absorption | Information not publicly available. | Rapidly absorbed. | N/A | Rapid absorption.[1][2] | Readily absorbed.[3] |
| Time to Peak (Tmax) | Information not publicly available. | ~2 hours (single dose) | End of 30-minute infusion.[4] | ~1.2 hours.[2] | 1-4 hours.[3] |
| Peak Concentration (Cmax) | Information not publicly available. | 0.16 mg/mL (at 5 mg/kg dose).[5] | Dose-normalized Cmax decreases with dose escalation.[1] | Varies with dose. | |
| Area Under the Curve (AUC) | Information not publicly available. | 34.6 mg*hr/mL (AUCinf at 5 mg/kg dose).[5] | Median AUC in plasma of SCD patients was 101.3 mg/L/h.[6][7] | ||
| Half-life (t1/2) | Information not publicly available. | 50 ± 3 hours in SCD patients.[8] | 7.6 days in SCD patients.[9] | Rapid elimination.[1] | Short half-life.[7] |
| Volume of Distribution (Vd) | Information not publicly available. | 4.26 L.[5] | Dose positively correlated with Vd.[1] | Approximates total body water.[3] | |
| Clearance (CL) | Information not publicly available. | 11.7 mL/hr.[5] | Baseline L-glutamine concentrations correlated negatively with clearance.[1] | ||
| Metabolism | Information not publicly available. | Expected to be metabolized into small peptides by catabolic pathways.[9] | Up to 50% of an oral dose is metabolized.[3] | ||
| Excretion | Information not publicly available. | ||||
| Pharmacokinetic Profile | Nonlinear pharmacokinetics due to positive cooperative binding to hemoglobin. | Linear pharmacokinetics.[8] | Nonlinear pharmacokinetics over a wide dose range. | Capacity-limited, non-linear pharmacokinetics. | Disproportionately greater peak plasma concentrations and AUCs with increasing doses.[3] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these drugs are often proprietary. However, based on published literature, the following general methodologies are employed:
Pharmacokinetic Studies in Humans
-
Study Design: First-in-human studies typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers, followed by studies in patients with SCD.[8][10] These are often randomized, double-blind, placebo-controlled trials.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to determine the drug concentration in plasma, whole blood, and/or red blood cells over time.
-
Bioanalytical Method: Drug concentrations are typically quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.[6][7]
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2. Population pharmacokinetic (PopPK) modeling is frequently used to describe the concentration-time data, identify sources of variability, and evaluate the influence of covariates (e.g., body weight, age, disease severity).[1]
Preclinical Pharmacokinetic Assessment in Animal Models
-
Animal Model: The Townes mouse model, a humanized knock-in model of SCD, is commonly used for preclinical efficacy and pharmacokinetic studies.[11][12]
-
Dosing and Sample Collection: The drug is administered orally or via other relevant routes, and blood samples are collected at various time points to determine drug concentrations.
-
In Vivo Sickling Assay: A key pharmacodynamic endpoint in preclinical studies is the assessment of red blood cell sickling. This is often evaluated ex vivo by treating a blood smear with a deoxygenating agent like sodium metabisulfite and microscopically counting the percentage of sickled cells.[13]
Mandatory Visualization
Caption: General workflow of a pharmacokinetic study for a new SCD drug.
Caption: Proposed mechanism of action for hemoglobin modulators like this compound.
References
- 1. A Population Pharmacokinetic Analysis of L-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyurea Pharmacokinetic Evaluation in Patients with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mouse models of sickle cell disease: imperfect and yet very informative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of PF-07059013 with Other Sickle Cell Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sickle cell disease (SCD) is a complex genetic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, hemolysis, vaso-occlusion, and chronic organ damage. While several therapeutic agents have been developed to target different aspects of SCD pathophysiology, the potential for synergistic effects through combination therapies remains a critical area of investigation. This guide provides a comparative analysis of PF-07059013, a novel noncovalent modulator of HbS, with other approved SCD therapies, and explores the theoretical basis for their synergistic use.
This compound is a clinical-stage small molecule that binds to hemoglobin, stabilizing its oxygenated state and thereby directly inhibiting HbS polymerization, the root cause of RBC sickling.[1] Preclinical studies in the Townes mouse model of SCD have demonstrated its potential to reduce sickling and improve hematological parameters. This guide will compare the preclinical data of this compound with that of Voxelotor (a covalent hemoglobin modulator), Crizanlizumab (a P-selectin inhibitor), L-glutamine (an antioxidant), and Hydroxyurea (a fetal hemoglobin inducer), and propose potential synergistic interactions based on their distinct mechanisms of action.
Comparative Preclinical Efficacy in Townes Mouse Model of SCD
The following table summarizes the available preclinical data for this compound and other SCD therapies in the Townes mouse model. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
| Therapy | Dosing Regimen | Key Findings | Reference |
| This compound | 200 mg/kg, twice daily, orally for 15 days | - 37.8% reduction in RBC sickling- 42.4% increase in hemoglobin- 30.9% increase in hematocrit- 54.7% decrease in reticulocytes | [2][3] |
| Voxelotor (GBT440) | 100 or 150 mg/kg, twice daily, orally for 9-12 days | - Dose-dependent increase in hemoglobin oxygen affinity- Reduction in RBC sickling (in mice with >30% Hb occupancy)- Prolonged RBC half-life | [2][4] |
| Hydroxyurea | 50 mg/kg/day, intraperitoneally for 2 weeks | - Reduced plasma heme and LDH- Decreased pro-inflammatory cytokines- Attenuated kidney damage | [5] |
| L-glutamine | Administered in drinking water for 8 weeks | - Reduced hepatic hemoglobin-heme-iron levels- Did not ameliorate ischemic liver injury or fibrosis | [6] |
| Crizanlizumab | Not available in Townes mouse model | - Mouse models have shown that blockade of P-selectin decreases the adhesion of sickled red blood cells. | [7] |
Experimental Protocols
This compound Preclinical Study in Townes Mice
-
Animal Model: Homozygous Townes mice (SS) expressing human α- and βS-globin genes.[2]
-
Treatment: this compound was administered orally twice daily at a dose of 200 mg/kg for 15 days. A vehicle control group was also included.[2][3]
-
RBC Sickling Analysis: Blood samples were collected and subjected to deoxygenation conditions. The percentage of sickled cells was determined by microscopy.[2]
-
Hematological Analysis: Complete blood counts (CBC), including hemoglobin, hematocrit, and reticulocyte counts, were measured using an automated hematology analyzer.[2]
Voxelotor (GBT1118) Preclinical Study in Townes Mice
-
Animal Model: Homozygous Townes mice (SS).[8]
-
Treatment: The voxelotor analog, GBT1118, was administered in the chow at 4 g/kg for 7 days. A control group received standard chow.[9]
-
Blood Viscosity and RBC Deformability: Whole blood viscosity and RBC deformability were measured under varying oxygen concentrations using a cone and plate viscometer and an oxygen gradient ektacytometer, respectively.[9][10]
-
Hematological Analysis: Hemoglobin levels were measured.[10]
Hydroxyurea Preclinical Study in Townes Mice
-
Animal Model: Homozygous Townes mice (SS) and their non-sickle genetic controls (HbAA).[5]
-
Treatment: Hydroxyurea (50 mg/kg/day) or vehicle was administered via intraperitoneal injection five times per week for two weeks.[5]
-
Biomarker Analysis: Plasma levels of heme, lactate dehydrogenase (LDH), and pro-inflammatory cytokines were measured. Urinary markers of kidney injury were also assessed.[5]
-
Histopathology: Kidney tissues were examined for evidence of damage.[5]
L-glutamine Preclinical Study in Sickle Cell Mice
-
Animal Model: Humanized SCD mice.[6]
-
Treatment: L-glutamine was administered in the drinking water for eight weeks.[6]
-
Liver Analysis: Quantitative liver intravital microscopy and biochemical analysis were performed to assess hepatic hemoglobin-heme-iron levels, ischemic injury, and fibrosis.[6]
Visualizing Mechanisms and Synergistic Potential
The following diagrams illustrate the distinct mechanisms of action of this compound and other SCD therapies, highlighting potential points of synergistic interaction.
Discussion of Potential Synergistic Effects
While direct experimental data on the combination of this compound with other SCD therapies is currently lacking, their distinct mechanisms of action suggest a strong potential for synergistic or additive effects.
-
This compound and Hydroxyurea: Hydroxyurea increases the production of fetal hemoglobin (HbF), which does not participate in HbS polymerization.[11] Combining this compound, which stabilizes the oxygenated state of existing HbS, with hydroxyurea could provide a dual mechanism to inhibit polymerization. This combination could potentially lead to a more profound reduction in sickling and hemolysis than either agent alone.
-
This compound and Crizanlizumab: Crizanlizumab is a monoclonal antibody that targets P-selectin, a key adhesion molecule involved in the interaction between sickled RBCs, endothelial cells, and leukocytes, which leads to vaso-occlusion.[12] A combination of this compound, which reduces the formation of sickled cells, and Crizanlizumab, which blocks the adhesion of any remaining sickled cells, could offer a powerful two-pronged approach to preventing vaso-occlusive crises (VOCs).
-
This compound and L-glutamine: L-glutamine is thought to reduce oxidative stress in sickle RBCs by increasing the levels of NAD and its reduced form, NADH.[13][14] While this compound addresses the primary pathology of HbS polymerization, L-glutamine could mitigate the downstream consequences of sickling, such as increased oxidative damage to the RBC membrane. Clinical trials have suggested an additive effect of L-glutamine with hydroxyurea in reducing pain crises.[13][15][16] A similar additive or synergistic effect with this compound is plausible.
-
This compound and Voxelotor: Both this compound and Voxelotor are hemoglobin oxygen affinity modulators. Voxelotor binds covalently to the N-terminal valine of the alpha-globin chain, while this compound is a noncovalent modulator.[1][15] While their primary mechanism is similar, differences in binding and pharmacokinetics might allow for combination use to achieve a more sustained and potent effect. However, the potential for additive toxicity would need to be carefully evaluated.
Conclusion
This compound represents a promising therapeutic approach for SCD by directly targeting HbS polymerization. While preclinical data are encouraging, the true potential of this agent may lie in its use as part of a combination therapy regimen. The distinct and complementary mechanisms of action of existing SCD therapies such as hydroxyurea, crizanlizumab, and L-glutamine provide a strong rationale for investigating their synergistic effects with this compound. Further preclinical and clinical studies are warranted to explore these potential combinations, which could lead to more effective and personalized treatment strategies for individuals living with sickle cell disease.
References
- 1. L-Glutamine in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF‐07059013: A non‐covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxyurea Mitigates Heme-Induced Inflammation and Kidney Injury in Humanized Sickle Cell Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term L-Glutamine Treatment Reduces Hemolysis without Ameliorating Hepatic Vaso-Occlusion and Liver Fibrosis in a Mouse Model of Sickle Cell Disease | MDPI [mdpi.com]
- 7. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of voxelotor on murine bone marrow and peripheral blood with hematopoietic progenitor cell mobilization for gene therapy of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rheological Impact of GBT1118 Cessation in a Sickle Mouse Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 14. Hydroxyurea improves nitric oxide bioavailability in humanized sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 3 results shed light on L-glutamine use in SCD | MDedge [mdedge.com]
- 16. A Phase 3 Trial of l-Glutamine in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-07059013: A Guide for Laboratory Professionals
Disclaimer: As an investigational new drug, a specific Safety Data Sheet (SDS) for PF-07059013 is not publicly available. This guide is based on general best practices for the disposal of investigational pharmaceutical compounds and small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. All procedures must comply with local, state, and federal regulations.
Essential Safety and Logistical Information
The proper disposal of investigational compounds like this compound is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following procedures provide a framework for the safe handling and disposal of this and other similar research materials.
Waste Characterization and Segregation
The first and most crucial step is to determine the nature of the waste. Since this compound is a novel chemical compound, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.[1][2]
Key Principles of Waste Segregation:
-
Do Not Mix Waste Streams: Never mix different types of chemical waste. Incompatible chemicals can react, leading to fire, explosion, or the generation of toxic gases.[3]
-
Separate Sharps: All sharps (needles, syringes, scalpels, etc.) contaminated with this compound must be disposed of in designated, puncture-resistant sharps containers.
-
Solid vs. Liquid Waste: Dispose of solid and liquid waste in separate, clearly labeled containers.
-
Contaminated Materials: Personal Protective Equipment (PPE), disposable labware (e.g., pipette tips, centrifuge tubes), and cleaning materials (e.g., absorbent pads) contaminated with this compound must be disposed of as hazardous waste.
Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and transport of chemical waste.
-
Container Selection: Use containers that are compatible with the chemical properties of this compound. For liquid waste, ensure the container has a secure, leak-proof lid.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date the waste was first added to the container.[4]
Storage of Chemical Waste
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Container Closure: Waste containers must be kept closed at all times, except when adding waste.
Disposal Procedures
-
Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowable time (per institutional policy), contact your institution's EHS department to arrange for pickup.
-
Licensed Waste Vendor: The EHS department will coordinate with a licensed hazardous waste vendor for the transportation and ultimate disposal of the chemical waste, which is typically done via incineration.[5][6]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Data Presentation
The following tables provide a template for tracking key information related to this compound waste streams. This information should be readily available for your EHS department and for inclusion on hazardous waste labels.
Table 1: this compound Waste Stream Characterization
| Waste Stream ID | Description | Physical State | Hazard Classification | Container Type |
| This compound-SOL-01 | Unused or expired solid this compound | Solid | Hazardous (Assumed) | Lined, sealed drum |
| This compound-LIQ-01 | This compound in organic solvent (e.g., DMSO) | Liquid | Hazardous, Flammable | Glass or polyethylene bottle |
| This compound-AQ-01 | This compound in aqueous solution | Liquid | Hazardous | Polyethylene bottle |
| This compound-CONT-01 | Contaminated labware and PPE | Solid | Hazardous | Lined, sealed drum |
| This compound-SHRP-01 | Contaminated sharps | Solid | Hazardous, Sharps | Puncture-resistant sharps container |
Table 2: Disposal Log for this compound Waste
| Date | Waste Stream ID | Container ID | Quantity (g or L) | Disposal Request Date | Pickup Date | Disposed By (EHS/Vendor) |
| [Date] | [e.g., this compound-LIQ-01] | [Unique Identifier] | [Amount] | [Date] | [Date] | [Name] |
Experimental Protocols
The following is a generalized protocol for an experiment that would generate this compound waste, with an emphasis on waste handling procedures.
Protocol: In Vitro Cell-Based Assay with this compound
-
Preparation of this compound Stock Solution:
-
In a chemical fume hood, weigh out the required amount of solid this compound.
-
Dispose of the weigh boat and any contaminated spatula tips in the "this compound-CONT-01" waste container.
-
Dissolve the solid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Any unused solid this compound should be returned to its original container and stored appropriately. If it is expired or no longer needed, dispose of it in the "this compound-SOL-01" waste container.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with cell culture medium to the desired final concentrations.
-
Dispose of all pipette tips used for this dilution series in the "this compound-CONT-01" waste container.
-
-
Cell Treatment:
-
Add the this compound working solutions to the cell cultures.
-
Incubate for the desired time.
-
-
Post-Treatment Waste Disposal:
-
Aspirate the media containing this compound from the cell culture plates. This liquid waste should be collected in the "this compound-AQ-01" waste container.
-
Dispose of the cell culture plates and any other contaminated labware in the "this compound-CONT-01" waste container.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment that came into contact with this compound according to your laboratory's standard operating procedures.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) in the "this compound-CONT-01" waste container.
-
Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound from generation to final disposal.
Caption: Decision tree for segregating different types of this compound waste.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. gmpsop.com [gmpsop.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Handling Guidance for PF-07059013
Date of Compilation: 2025-12-08
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound PF-07059013. As a novel molecule in clinical development, comprehensive public safety data is limited. Therefore, a conservative approach to handling, based on guidelines for investigational new drugs, is paramount to ensure personnel safety.
Hazard Communication
This compound is an investigational new drug developed by Pfizer. While a specific public Safety Data Sheet (SDS) is not available, it is prudent to treat this compound as potentially hazardous. All personnel must be trained on the potential risks and safe handling procedures before working with this substance.
Key Principles for Handling Investigational Compounds:
-
Assume Potency: Until comprehensive toxicological data is available, handle this compound as a potent pharmaceutical compound.
-
Control Exposure: Engineering controls should be the primary means of minimizing exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory for all handling procedures.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Rationale |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) for handling powders. Use in a certified chemical fume hood or other ventilated enclosure. | To prevent inhalation of airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | To prevent skin contact. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Body | Laboratory coat, disposable gown. | To protect skin and clothing from contamination. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory.
Spill and Exposure Procedures
Immediate action is crucial in the event of a spill or personnel exposure.
| Scenario | Immediate Action |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area. Restrict access. Notify the appropriate safety personnel. |
Disposal Plan
All waste materials contaminated with this compound must be considered hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Dispose of in a designated sharps container.
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Disclaimer
This information is provided as a general guide for the safe handling of an investigational compound and is not a substitute for a formal risk assessment. All laboratory personnel must be trained and adhere to their institution's specific safety protocols and procedures. For detailed safety information, it is recommended to contact the compound provider, Pfizer, directly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
